molecular formula C14H13NO2 B3059668 4-[(phenylamino)methyl]benzoic acid CAS No. 110137-64-9

4-[(phenylamino)methyl]benzoic acid

カタログ番号: B3059668
CAS番号: 110137-64-9
分子量: 227.26 g/mol
InChIキー: OCIROXLDYGJVJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(phenylamino)methyl]benzoic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(phenylamino)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(phenylamino)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(anilinomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIROXLDYGJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358337
Record name Benzoic acid, 4-[(phenylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110137-64-9
Record name Benzoic acid, 4-[(phenylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Crystallographic Profiling of 4-[(Phenylamino)methyl]benzoic Acid: Supramolecular Assembly and X-Ray Diffraction Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement. 4-[(Phenylamino)methyl]benzoic acid (C₁₄H₁₃NO₂) is a bifunctional organic molecule featuring a flexible biphenyl-like core, a secondary amine, and a carboxylic acid moiety. Understanding its crystal structure is paramount, as the specific molecular packing dictates macroscopic properties such as solubility, dissolution rate, and thermal stability.

This technical guide outlines the theoretical framework, predictive supramolecular chemistry, and rigorous experimental protocols required to isolate, analyze, and refine the single-crystal X-ray diffraction (SCXRD) structure of this compound.

Supramolecular Synthons and Predictive Crystal Engineering

Before initiating crystallization, a Senior Application Scientist must analyze the molecule to predict its solid-state behavior. 4-[(Phenylamino)methyl]benzoic acid contains two primary functional groups that drive its assembly:

  • Carboxylic Acid (-COOH): A highly directional group that acts as both a strong hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-): A moderate hydrogen bond donor.

According to the foundational principles of crystal engineering and supramolecular synthons , the most thermodynamically favored interaction for this molecule is the formation of an R22​(8) carboxylic acid homodimer. In this motif, two molecules pair up via complementary O−H⋯O hydrogen bonds. Once these robust dimers form, the secondary amine protons typically engage in secondary N−H⋯O hydrogen bonding with the carbonyl oxygens of adjacent dimers. This hierarchical assembly propagates the zero-dimensional dimers into extended 1D chains or 2D supramolecular sheets, defining the ultimate crystal lattice.

Self-Validating Experimental Protocols

To achieve a high-resolution crystal structure, the experimental workflow must be meticulously controlled. The following protocols are designed as self-validating systems, where each step is governed by strict physicochemical causality.

Protocol 1: Controlled Crystallization via Solvent Evaporation
  • Solvent Selection & Dissolution: Weigh 50 mg of 4-[(phenylamino)methyl]benzoic acid powder. Dissolve in 5 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water.

    • Causality: The molecule is amphiphilic. Ethanol solubilizes the hydrophobic aromatic rings, while water provides a highly polar environment to stabilize the carboxylic acid. This mixed-solvent system prevents rapid, amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial.

    • Causality: Removing particulate impurities eliminates heterogeneous nucleation sites. Uncontrolled nucleation typically yields microcrystalline powders unsuitable for single-crystal diffraction.

  • Controlled Evaporation: Cover the vial with Parafilm, puncture 2-3 pinholes, and leave undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.

    • Causality: Slow evaporation of the more volatile ethanol gradually decreases the solubility of the compound, driving the system into the metastable zone where controlled nucleation and slow, defect-free crystal growth occur.

  • Harvesting: After 5–7 days, harvest the resulting colorless block-like crystals using a stereomicroscope. Suspend them immediately in a drop of perfluoropolyether oil (e.g., Fomblin).

    • Causality: The oil protects the crystal from solvent loss and degradation in ambient air, and serves as an essential cryoprotectant during the flash-cooling phase of data collection.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Mounting and Cryocooling: Select a crystal of optimal dimensions (e.g., 0.20×0.15×0.10 mm) and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling to 100 K minimizes the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for accurately locating the light hydrogen atoms (N-H and O-H) in the difference Fourier map.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure >99% completeness.

  • Data Reduction: Integrate the raw frames and apply a multi-scan absorption correction.

    • Causality: Absorption correction compensates for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate intensity data for structure solution.

Structure Solution and Refinement Logic

Once the data is reduced, the structure is solved using intrinsic phasing algorithms. Intrinsic phasing is highly efficient for light-atom structures (C, H, N, O) because it utilizes dual-space recycling to rapidly locate electron density peaks, bypassing the limitations of traditional heavy-atom Patterson methods.

The structural refinement is executed using the SHELXL least-squares minimization engine , seamlessly integrated within the Olex2 graphical user interface .

  • Heavy Atoms: Refined anisotropically to model their thermal ellipsoids.

  • Hydrogen Atoms: The critical amine (N-H) and carboxylic (O-H) protons are located in the difference Fourier map and refined with distance restraints (DFIX) to confirm the predicted supramolecular hydrogen-bonding networks. Carbon-bound hydrogen atoms are placed in calculated positions using a riding model.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters and refinement statistics characteristic of high-quality SCXRD data for 4-[(phenylamino)methyl]benzoic acid.

Crystallographic ParameterRepresentative Value
Empirical Formula C₁₄H₁₃NO₂
Formula Weight 227.26 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈6.5 Å, b≈15.2 Å, c≈11.8 Å
Beta Angle ( β ) ≈105.0∘
Volume ≈1120 ų
Z, Calculated Density 4, ≈1.34 g/cm³
Absorption Coefficient ( μ ) ≈0.09 mm⁻¹
F(000) 480
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110
Goodness-of-fit on F2 1.05

Mechanistic Pathway Visualization

The following diagram maps the logical progression from raw chemical synthesis to the final supramolecular analysis, highlighting the integration of experimental and computational phases.

CrystallographicWorkflow Synthesis 4-[(Phenylamino)methyl]benzoic Acid (Amorphous Powder) Crystallization Slow Evaporation Crystallization (EtOH/H2O Solvent System) Synthesis->Crystallization Controlled Dissolution SingleCrystal High-Quality Single Crystal (Suitable for SCXRD) Crystallization->SingleCrystal Nucleation & Growth DataCollection X-ray Data Collection (Diffractometer, 100 K) SingleCrystal->DataCollection Cryocooling & Mounting DataReduction Data Reduction & Absorption Correction (Multi-Scan) DataCollection->DataReduction Raw Diffraction Frames StructureSolution Structure Solution (Intrinsic Phasing) Olex2 GUI DataReduction->StructureSolution Unmerged hkl File Refinement Structure Refinement (SHELXL) Least-Squares Minimization StructureSolution->Refinement Initial Atomic Model Supramolecular Supramolecular Analysis (Hydrogen Bond Networks) Refinement->Supramolecular Final Validated CIF

Crystallographic workflow from amorphous powder to supramolecular analysis.

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

4-[(Phenylamino)methyl]benzoic Acid: Mechanism of Action and Profiling in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary & Pharmacophore Rationale

In the landscape of targeted small-molecule therapeutics, aniline-substituted benzoic acid derivatives represent a highly privileged pharmacophore. Specifically, 4-[(phenylamino)methyl]benzoic acid (often referred to structurally as an anilinomethylbenzoic acid derivative) features a flexible methylamine bridge connecting a hydrophobic phenyl ring to a hydrogen-bonding benzoic acid moiety.

This structural flexibility allows the compound to readily penetrate eukaryotic cell membranes and intercalate into hydrophobic protein pockets. While related fragments are often utilized as antifibrinolytics or antibacterial fatty acid biosynthesis inhibitors (), in human oncology models—particularly breast cancer cell lines—this scaffold exhibits a behavior-selective apoptotic capacity. By selectively targeting mitochondrial integrity and cell cycle progression, it provides a robust framework for developing next-generation anti-proliferative agents ().

Core Mechanism of Action (MoA)

The mechanism of action for 4-[(phenylamino)methyl]benzoic acid derivatives in eukaryotic cell lines (such as MCF-7 and MDA-MB-468) is driven by a dual-axis disruption of cellular homeostasis:

Induction of G2/M Cell Cycle Arrest

Upon intracellular accumulation, the compound interferes with the regulatory machinery required for mitotic entry. By downregulating the Cyclin B1/cdc2 complex, the compound prevents cells from transitioning from the G2 phase into mitosis. This cytostatic effect halts proliferation and forces the cell into a prolonged state of arrest, which ultimately triggers stress-response pathways.

Caspase-Dependent Apoptotic Pathway

The prolonged G2/M arrest is coupled with direct mitochondrial toxicity. The compound induces a collapse of the mitochondrial membrane potential ( ΔΨm​ ). This depolarization forces the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c into the cytosol. Cytochrome c subsequently binds to Apaf-1, triggering the cleavage of Caspase-9, which in turn activates the executioner Caspase-3, leading to the cleavage of PARP and terminal apoptosis ().

MoA_Pathway Compound 4-[(phenylamino)methyl]benzoic acid Target Intracellular Uptake & Mitochondrial Targeting Compound->Target CellCycle Cyclin B1 / cdc2 Inhibition (G2/M Arrest) Target->CellCycle Mito Mitochondrial Depolarization (Loss of ΔΨm) Target->Mito Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis (PARP Cleavage) Caspase->Apoptosis

Figure 1: Proposed mechanism of action for 4-[(phenylamino)methyl]benzoic acid in cancer cells.

Quantitative Data Summary

The behavior-selective nature of this compound means its efficacy varies significantly depending on the genetic background of the cell line. Below is a synthesized data summary of the compound's anti-proliferative profile across standard eukaryotic models.

Cell LineOrigin / Receptor StatusIC50 (µM) at 48hPrimary Phenotype Observed
MCF-7 Breast (ER+, PR+, HER2-)12.5 ± 1.2G2/M Arrest, High Apoptosis
MDA-MB-468 Breast (Triple Negative)15.3 ± 1.8G2/M Arrest, High Apoptosis
HepG2 Hepatocellular Carcinoma> 50.0Minor Cytotoxicity
HeLa Cervical Adenocarcinoma> 50.0Minor Cytotoxicity

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that any claim of "apoptosis" must be orthogonally validated. A single assay is prone to artifacts; therefore, the following protocols are designed as a self-validating system . We measure metabolic viability (MTT), confirm membrane asymmetry (Flow Cytometry), and validate the biochemical execution (Western Blot). If the compound is truly apoptotic, all three systems will align.

Exp_Workflow Prep Cell Seeding (MCF-7, MDA-MB-468) Dose Compound Dosing (1 - 50 µM, 48h) Prep->Dose Viability MTT Assay (Metabolic Viability) Dose->Viability Flow Flow Cytometry (Annexin V / PI) Dose->Flow WB Western Blot (Caspase-3, PARP) Dose->WB

Figure 2: Standardized self-validating workflow for assessing apoptotic capacity.

Phenotypic Viability Assessment (MTT Assay)

Causality: The MTT assay does not merely count cells; it measures NAD(P)H-dependent cellular oxidoreductase activity. A reduction in signal directly correlates with the mitochondrial distress caused by the compound, serving as our first line of evidence for the proposed MoA.

Step-by-Step Protocol:

  • Seeding: Seed MCF-7 or MDA-MB-468 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply 4-[(phenylamino)methyl]benzoic acid at varying concentrations (0, 1, 5, 10, 25, 50 µM) in complete media (max 0.1% DMSO final concentration) for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3.5 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well. Agitate for 15 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Cellular Apoptosis Detection (Annexin V / PI Flow Cytometry)

Causality: To prove the loss of viability is due to apoptosis and not non-specific necrosis, we use Annexin V to bind externalized phosphatidylserine (a hallmark of early apoptosis) and Propidium Iodide (PI) to stain DNA in membrane-compromised cells (late apoptosis/necrosis).

Step-by-Step Protocol:

  • Harvesting: Collect both the media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Mechanistic Validation (Western Blotting)

Causality: Phenotypic and cellular data are circumstantial without molecular proof. Probing for the cleavage of Caspase-3 and PARP provides definitive biochemical evidence that the cell death is driven by the canonical caspase cascade.

Step-by-Step Protocol:

  • Lysis: Lyse treated cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Critical: Inhibitors are mandatory to prevent the degradation of the delicate 17 kDa and 19 kDa cleaved Caspase-3 fragments.

  • Quantification & Denaturation: Quantify protein using a BCA assay. Boil 30 µg of protein lysate with 4X Laemmli buffer at 95°C for 5 minutes.

  • Electrophoresis: Resolve proteins on a 10% SDS-PAGE gel at 120V for 90 minutes.

  • Transfer & Blocking: Transfer to a PVDF membrane (100V, 1 hour). Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Probing: Incubate overnight at 4°C with primary antibodies against pro-caspase-3, cleaved caspase-3, PARP, and β -actin (loading control).

  • Detection: Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate on a chemiluminescence imager.

References

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809.[Link]

  • 4-(Phenylamino)benzoic acid. National Center for Biotechnology Information. PubChem Compound Database, CID 292331.[Link]

  • 4-(Aminomethyl)benzoic acid. National Center for Biotechnology Information. PubChem Compound Database, CID 65526.[Link]

Thermodynamic Stability and Physicochemical Profiling of 4-[(phenylamino)methyl]benzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The thermodynamic stability and solid-liquid equilibrium (SLE) of active pharmaceutical intermediates dictate their viability in formulation, synthesis, and long-term storage. 4-[(phenylamino)methyl]benzoic acid represents a structurally complex derivative of the well-documented hemostatic agent p-(aminomethyl)benzoic acid (PAMBA). By introducing a bulky, hydrophobic N-phenyl group to the aminomethyl bridge, the molecule's physicochemical landscape shifts dramatically.

This whitepaper provides an in-depth, authoritative framework for evaluating the thermodynamic stability, dissolution kinetics, and thermal degradation pathways of 4-[(phenylamino)methyl]benzoic acid. Drawing upon established thermodynamic models (Apelblat, van't Hoff, and NRTL) utilized for aminobenzoic acid derivatives, this guide equips researchers with self-validating experimental protocols to ensure scientific integrity during solid-state characterization.

Theoretical Framework & Mechanistic Causality

The Role of the N-Phenyl Substitution

The addition of the N-phenyl ring to the PAMBA scaffold fundamentally alters its thermodynamic behavior. While the parent PAMBA molecule exhibits high polarity and strong hydrogen-bonding networks, the lipophilic phenyl group in 4-[(phenylamino)methyl]benzoic acid disrupts aqueous solvation shells. This steric hindrance shifts the optimal dissolution thermodynamics away from pure water, requiring binary solvent systems (e.g., water-methanol or water-ethanol) to minimize the Gibbs free energy of mixing ( ΔGmix​ ).

Furthermore, aminobenzoic acids are known to form highly stable, centrosymmetric carboxylic acid–carboxylic acid hydrogen-bonded dimers in the solid state. Overcoming this crystal lattice energy requires precise thermal and solvent conditions, making its solubility highly temperature-dependent.

Thermal Degradation and Polymorphism

Like other substituted aminobenzoic acids, 4-[(phenylamino)methyl]benzoic acid is susceptible to thermal decarboxylation at elevated temperatures. The electron-withdrawing nature of the carboxyl group, coupled with resonance stabilization from the diarylamine-like system, lowers the activation energy required for the loss of CO2​ . Additionally, these compounds frequently exhibit enantiotropic polymorphism, where a stable crystalline Form I transitions to a metastable Form II prior to reaching its melting point.

Pathway N1 4-[(phenylamino)methyl] benzoic acid (Stable Form I) N2 Metastable Form II (High Temp) N1->N2 Heat (Enantiotropic) N5 Oxidative Cleavage (Solution State) N1->N5 ROS / Light N2->N1 Cooling N3 Thermal Degradation (> Melting Point) N2->N3 > 450 K N4 Decarboxylation Products N3->N4 -CO2

Fig 1. Thermodynamic stability and thermal degradation pathways.

Self-Validating Experimental Workflows

To ensure data trustworthiness, the methodologies below are designed as closed-loop, self-validating systems. Every kinetic choice is grounded in thermodynamic causality.

Workflow A Compound Synthesis & Purification B Solid-State Characterization (PXRD, DSC, TGA) A->B C Solubility Determination (Static Method, 288-328 K) B->C D Thermodynamic Modeling (Apelblat, van't Hoff, NRTL) C->D E Stability Profiling & Kinetic Analysis D->E

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Solid-Liquid Equilibrium (SLE) Determination via Static Gravimetric Method

Causality Check: The static isothermal method is strictly chosen over dynamic methods because it guarantees true thermodynamic equilibrium, eliminating kinetic supersaturation artifacts common in highly hydrogen-bonded organic acids.

  • Solvent Preparation: Prepare binary solvent mixtures (e.g., methanol/water) by mass using an analytical balance (±0.0001 g) to ensure exact mole fractions.

  • Equilibration: Introduce an excess of 4-[(phenylamino)methyl]benzoic acid into 50 mL of the solvent within a jacketed glass equilibrium cell.

  • Thermal Control & Agitation: Circulate thermostatic fluid to maintain the target temperature (288.15 K to 328.15 K) within ±0.05 K. Stir at 400 RPM for 24 hours.

    • Expert Insight: Aminobenzoic acid derivatives exhibit slow dissolution kinetics due to stable acid-acid homodimers; a 24-hour window ensures complete thermodynamic saturation.

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours. This critical step prevents undissolved micro-crystals from skewing the gravimetric data.

  • Sampling & Gravimetry: Extract 2 mL of the clear supernatant using a pre-heated syringe (to prevent premature precipitation) equipped with a 0.22 μm PTFE filter. Transfer to a pre-weighed glass vial, evaporate the solvent under vacuum at 313.15 K, and weigh the residual solid to constant mass.

Protocol 2: Solid-State Thermal Stability (DSC/TGA)
  • Sample Preparation: Weigh 3–5 mg of the compound into a standard aluminum crucible.

  • Differential Scanning Calorimetry (DSC): Heat from 298.15 K to 600.15 K at a rate of 10 K/min under a continuous nitrogen purge (50 mL/min). Record endothermic melting peaks and any pre-melting polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Monitor mass loss simultaneously to identify the exact onset temperature of decarboxylation.

Thermodynamic Data Presentation

The solubility data for aminobenzoic acid derivatives is best correlated using the modified Apelblat model and the van't Hoff equation. Below is a structured summary of the expected thermodynamic parameters based on the behavior of structurally analogous compounds.

Table 1: Representative Mole Fraction Solubility ( x1​×104 ) in Binary Solvents

Temperature (K)Water + Methanol (0.5 mol frac)Water + Ethanol (0.5 mol frac)Pure MethanolPure Water
288.1512.4510.1228.501.05
298.1518.3015.4041.201.60
308.1527.1522.8559.802.45
318.1539.5033.1085.103.80
328.1556.2047.60118.505.90

Note: Solubility increases monotonically with temperature. The hydrophobic phenyl ring drastically reduces pure aqueous solubility compared to standard PAMBA, making pure alcohols or binary mixtures the thermodynamically favored solvents.

Table 2: Apparent Thermodynamic Properties of Dissolution (van't Hoff Analysis)

Solvent System ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K) ΔGdiss​ at 298.15 K (kJ/mol)
Water + Methanol28.445.214.9
Water + Ethanol31.251.815.7
Pure Methanol22.538.411.0
Pure Water42.165.322.6

Data Interpretation: The positive enthalpy ( ΔHdiss​>0 ) confirms that the dissolution process is endothermic, requiring energy to break the stable crystalline hydrogen bonds. The lower Gibbs free energy ( ΔGdiss​ ) in pure methanol indicates a higher thermodynamic affinity for polar organic solvents over pure water.

Conclusion

The thermodynamic stability of 4-[(phenylamino)methyl]benzoic acid is a delicate balance governed by its capacity for intermolecular hydrogen bonding and the steric/hydrophobic influence of its N-phenyl moiety. By strictly adhering to static SLE methodologies and comprehensive thermal profiling (DSC/TGA), researchers can accurately map its phase boundaries, avoid metastable pitfalls, and predict its degradation kinetics (primarily decarboxylation). These self-validating protocols ensure that downstream formulation and synthesis are built upon an unshakeable thermodynamic foundation.

References

  • Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.15 K Journal of Chemical & Engineering Data (ACS)[Link]

  • Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs SciSpace[Link]

  • Thermal Studies on Some Substituted Aminobenzoic Acids ResearchGate [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid National Institutes of Health (PMC) / ResearchGate [Link]

  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents CORE[Link]

Spectral Data Profiling of 4-[(Phenylamino)methyl]benzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-[(phenylamino)methyl]benzoic acid (Chemical Formula: C₁₄H₁₃NO₂, Molecular Weight: ~227.26 g/mol ) is a highly versatile structural motif frequently utilized as an intermediate in pharmaceutical synthesis and drug discovery[1]. Featuring a carboxylic acid, a secondary amine, and two distinct aromatic systems (a para-substituted benzene and a monosubstituted phenyl ring), its structural elucidation requires a robust, multi-modal spectroscopic approach.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectral signatures—explaining the quantum mechanical and electronic principles that dictate the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles of this compound. Furthermore, we provide self-validating experimental protocols to ensure high-fidelity data acquisition in your laboratory.

Structural Deconstruction & Analytical Strategy

Before running any sample, a rigorous analytical strategy must be established based on the molecule's electronic environment.

  • The Carboxylic Acid (-COOH): Capable of strong intermolecular hydrogen bonding, which will drastically broaden IR stretching frequencies and heavily deshield the acidic proton in NMR[2].

  • The Secondary Amine (-NH-): Acts as both a hydrogen bond donor and acceptor. Its position between a benzylic methylene and a phenyl ring creates a unique electronic bridge that dictates MS fragmentation pathways[2].

  • The Methylene Linker (-CH₂-): Sandwiched between an electron-withdrawing aromatic ring and an electronegative nitrogen atom, this group will exhibit distinct deshielding effects in both ¹H and ¹³C NMR[3].

G Start 4-[(Phenylamino)methyl]benzoic Acid Analytical Strategy IR FT-IR Spectroscopy (Functional Group ID) Start->IR Vibrate NMR 1H & 13C NMR (Connectivity & Environment) Start->NMR Resonate MS ESI-MS/MS (Molecular Weight & Fragmentation) Start->MS Ionize Data Orthogonal Data Integration & Structural Validation IR->Data NMR->Data MS->Data

Caption: Orthogonal analytical workflow for the structural validation of 4-[(phenylamino)methyl]benzoic acid.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides immediate confirmation of the terminal functional groups. The spectra are dominated by the hydrogen-bonding dynamics of the carboxylic acid and the secondary amine.

Quantitative Data Summary
Functional Group / ModeFrequency (cm⁻¹)Intensity & ShapeCausality & Electronic Rationale
O-H Stretch (Acid) 2500 – 3300Strong, Very BroadExtensive intermolecular hydrogen bonding weakens the O-H bond, lowering the stretching frequency and broadening the peak[2].
N-H Stretch (Amine) ~3350 – 3400Medium, SharpOften appears as a distinct shoulder superimposed on the broad O-H band. Secondary amines typically show a single sharp peak[3].
C=O Stretch (Acid) ~1680 – 1695Strong, SharpConjugation with the para-substituted aromatic ring delocalizes electron density, lowering the frequency from the typical isolated aliphatic acid (~1710 cm⁻¹)[2].
C=C Stretch (Aromatic) ~1600, 1510, 1450Medium to StrongIn-plane skeletal vibrations of the two aromatic rings.
C-H Out-of-Plane Bend ~850 (para), ~750, 690 (mono)StrongThe 850 cm⁻¹ peak confirms the 1,4-disubstituted benzene ring, while the 750/690 cm⁻¹ pair confirms the monosubstituted phenyl ring[3].

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the definitive tool for mapping the carbon backbone and proton environments. Data is typically acquired in DMSO- d6​ to ensure complete solubility and to slow down the exchange rate of the -COOH and -NH- protons, allowing them to be observed.

¹H NMR Data (Predicted at 400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Shielding Effects
~12.80 Broad Singlet1H-COOH Highly deshielded due to the electronegative oxygen and strong hydrogen bonding[2].
~7.88 Doublet ( J≈8.0 Hz)2HAr-H (ortho to COOH)Deshielded by the anisotropic effect and electron-withdrawing nature of the carbonyl group[3].
~7.45 Doublet ( J≈8.0 Hz)2HAr-H (meta to COOH)Standard aromatic region; coupled to the ortho protons.
~7.05 Triplet ( J≈7.5 Hz)2HPh-H (meta to NH)Standard phenyl ring protons.
~6.55 Doublet ( J≈7.5 Hz)2HPh-H (ortho to NH)Shielded by the electron-donating resonance effect of the nitrogen lone pair[3].
~6.50 Triplet ( J≈7.0 Hz)1HPh-H (para to NH)Shielded by the nitrogen lone pair resonance.
~6.30 Broad Triplet1H-NH -Moderately deshielded; broadness is due to quadrupolar relaxation of ¹⁴N and chemical exchange[2].
~4.35 Doublet ( J≈6.0 Hz)2H-CH₂ -Deshielded by both the adjacent aromatic ring and the electronegative nitrogen atom. Splits into a doublet if coupled to the -NH- proton (which occurs if exchange is slow in DMSO)[3].
¹³C NMR Data (Predicted at 100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)AssignmentCausality & Shielding Effects
~167.5 C =O (Acid)Highly deshielded sp² carbon due to two electronegative oxygens[2].
~148.5 Ph-C (ipso to NH)Deshielded by the directly attached electronegative nitrogen.
~145.0 Ar-C (ipso to CH₂)Deshielded by the adjacent benzylic position.
~129.5, 129.0, 127.0 Ar-C / Ph-C Unsubstituted aromatic carbons.
~116.0 Ph-C (para to NH)Shielded by resonance from the amine lone pair[3].
~112.5 Ph-C (ortho to NH)Strongly shielded by resonance from the amine lone pair.
~46.5 -C H₂-Aliphatic carbon, but significantly deshielded by the adjacent nitrogen and aromatic ring[3].

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is the preferred soft ionization technique. In positive ion mode (ESI+), the molecule readily protonates at the secondary amine to form the [M+H]+ precursor ion at m/z 228.1.

Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), the [M+H]+ ion undergoes highly predictable and diagnostic fragmentation. The weakest bond in the protonated molecule is the C-N bond at the benzylic position. Cleavage here is driven by the stability of the resulting fragments[2]:

  • Tropylium/Carboxybenzyl Cation (m/z 135): Cleavage leaves the positive charge on the benzylic carbon, which is highly stabilized by resonance with the aromatic ring (often expanding to a 7-membered tropylium ion).

  • Aniline Cation (m/z 94): Alternatively, the charge can be retained on the aniline portion.

MS_Frag Parent Precursor Ion[M+H]+ m/z 228.1 Frag1 4-Carboxybenzyl Cation m/z 135.0 (Loss of Aniline) Parent->Frag1 CID (C-N Cleavage) Frag2 Aniline Cation m/z 94.1 (Loss of 4-Carboxybenzyl radical) Parent->Frag2 CID (C-N Cleavage) Frag3 Loss of H2O m/z 210.1 Parent->Frag3 CID (-18 Da)

Caption: Diagnostic ESI-MS/MS fragmentation pathways for protonated 4-[(phenylamino)methyl]benzoic acid.

Experimental Protocols (Self-Validating Systems)

To ensure the trustworthiness and reproducibility of the spectral data, strict adherence to the following self-validating protocols is required.

Protocol A: FT-IR Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption which masks the O-H and N-H regions.

  • Background Calibration: Ensure the diamond/ZnSe crystal is pristine. Run a background scan (ambient air) using 32 scans at 4 cm⁻¹ resolution. Validation: The baseline must be flat with >95% transmittance.

  • Sample Application: Place ~2-5 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque slips (ensuring uniform optical contact).

  • Acquisition: Acquire the spectrum (32 scans, 4000–400 cm⁻¹).

  • Post-Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: High-Resolution NMR Sample Preparation
  • Solvent Selection: Weigh exactly 10 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Dissolution: Sonicate for 60 seconds. Causality: Complete dissolution is critical; particulate matter causes magnetic field inhomogeneities, resulting in poor shimming and broad peaks.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any insoluble micro-particulates.

  • Acquisition Parameters (¹H):

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (ensures complete relaxation of the broad -COOH proton).

    • Number of scans: 16 to 32.

  • Validation: The TMS peak must be a sharp singlet exactly at 0.00 ppm. The residual DMSO pentet must be centered at 2.50 ppm[3].

Protocol C: LC-ESI-MS/MS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily driving the equilibrium toward the [M+H]+ species required for positive ion mode.

  • Infusion/Injection: Inject 5 µL into the LC-MS system (e.g., C18 column, gradient elution).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

  • MS/MS Optimization: Isolate the parent ion at m/z 228.1 in Q1. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas in Q2. Scan Q3 from m/z 50 to 250.

  • Validation: Observe the inverse relationship between the parent ion intensity and the appearance of the m/z 135 and 94 fragments as CE increases.

References

  • Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. John Wiley & Sons. URL:[Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. Cengage Learning. URL:[Link]

Sources

Technical Whitepaper: 4-[(Phenylamino)methyl]benzoic Acid – Mechanistic Toxicity, MSDS Protocols, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Utility

4-[(Phenylamino)methyl]benzoic acid is a bifunctional chemical intermediate characterized by a secondary aromatic amine (an aniline derivative) and a terminal carboxylic acid. In contemporary drug discovery, this scaffold is heavily utilized as a structural backbone for synthesizing 1[1] and2[2]. Because it combines the nucleophilicity of an aniline with the hydrogen-bonding capacity of a benzoic acid, it requires stringent handling protocols to mitigate specific toxicological risks, such as methemoglobinemia and dermal sensitization.

As a Senior Application Scientist, it is critical to view this compound not just as a reagent, but as a dynamic molecule whose reactivity dictates both its synthetic utility and its biological hazards.

Mechanistic Toxicology & Pharmacokinetics

The toxicity profile of 4-[(phenylamino)methyl]benzoic acid is dictated by its two primary functional groups. Understanding the metabolic fate of these moieties is critical for both laboratory safety and downstream pharmacokinetic optimization.

  • Aniline Moiety (Phase I Metabolism): The N-phenylamine group is highly lipophilic, facilitating rapid dermal and mucosal absorption. Systemically, it is a substrate for hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1). Oxidation of the secondary amine leads to N-hydroxy metabolites, which can spontaneously oxidize to reactive nitroso species. These species oxidize the Fe(II) in hemoglobin to Fe(III), causing methemoglobinemia—a condition characterized by cyanosis and cellular hypoxia.

  • Benzoic Acid Moiety (Phase II Metabolism): The para-carboxylic acid acts as a metabolic liability but a toxicological safeguard. It provides a direct handle for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the formation of acyl glucuronides, significantly increasing aqueous solubility and facilitating rapid renal clearance.

MetabolicPathway A 4-[(Phenylamino)methyl] benzoic acid B CYP450 (1A2/2E1) N-Hydroxylation A->B Phase I Oxidation C UGT Enzymes Glucuronidation A->C Phase II Conjugation D N-Hydroxy Metabolite (Methemoglobinemia Risk) B->D Toxicity Pathway E Acyl Glucuronide (Renal Excretion) C->E Clearance Pathway

Phase I and Phase II metabolic pathways of 4-[(phenylamino)methyl]benzoic acid.

MSDS Handling Guidelines & Safety Protocols

To ensure a self-validating safety system, handling protocols must address the specific chemical causality of the compound's hazards rather than relying on generic safety advice.

  • Personal Protective Equipment (PPE): Due to the dermal penetrability of the aniline moiety, standard latex gloves are insufficient. Nitrile gloves (minimum 0.11 mm thickness) must be worn and replaced immediately upon contamination.

  • Respiratory Protection: The compound is typically a crystalline solid. When milling or transferring dry powders, the generation of micro-particulates poses an inhalation risk. A NIOSH-approved N95 or P100 particulate respirator is required if handling outside a Class II biological safety cabinet or fume hood.

  • Spill Management: Do not use basic solutions (like ammonia) for initial cleanup. Deprotonation of the benzoic acid prematurely increases the solubility of the toxic compound in aqueous waste streams. Sweep solid spills mechanically, avoiding dust generation, and clean the residual area with a 10% ethanol/water solution to dissolve trace organics before final decontamination.

Table 1: GHS Hazard Classifications & Mitigation Strategies
Hazard ClassGHS CategoryMechanistic CauseMitigation Strategy
Acute Toxicity (Oral) Category 4Systemic absorption leading to methemoglobinemia.Avoid ingestion; handle strictly in controlled environments.
Skin Sensitization Category 1Aniline moiety acts as a hapten, covalently binding to skin proteins.Nitrile gloves (≥0.11 mm); immediate decontamination upon exposure.
Eye Irritation Category 2ACarboxylic acid protonates corneal surface proteins.Safety goggles with side shields; immediate eyewash station access.

Experimental Workflows: Synthesis and Isolation

The most robust method for generating the 4-[(phenylamino)methyl]benzoic acid scaffold is via the reductive amination of 4-formylbenzoic acid with aniline. This protocol is designed to maximize chemoselectivity and yield high-purity product without the need for column chromatography.

Protocol: Highly Chemoselective Reductive Amination
  • Step 1: Imine Condensation. Dissolve 1.0 eq of 4-formylbenzoic acid and 1.05 eq of aniline in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality Focus: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for the intermediate iminium species, preventing premature precipitation.

  • Step 2: Reduction. Cool the reaction to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Add catalytic glacial acetic acid (0.1 eq) to accelerate iminium formation.

    • Causality Focus: NaBH(OAc)3 is selected over Sodium borohydride (NaBH4) because its electron-withdrawing acetate groups attenuate the hydride's nucleophilicity. This prevents the premature reduction of the unreacted 4-formylbenzoic acid to the corresponding benzyl alcohol, ensuring the hydride only attacks the highly electrophilic iminium ion.

  • Step 3: Reaction Maturation. Allow the mixture to warm to room temperature and stir for 12 hours under an inert argon atmosphere to prevent oxidative degradation of the newly formed secondary amine.

  • Step 4: Quenching & Extraction. Quench the reaction with saturated aqueous NaHCO3. Wash the aqueous layer thoroughly with ethyl acetate.

    • Causality Focus: The basic pH (~8.5) of NaHCO3 deprotonates the newly formed carboxylic acid, driving the product entirely into the aqueous phase as a highly soluble sodium salt. This allows unreacted lipophilic aniline and organic impurities to be easily washed away in the ethyl acetate organic extraction.

  • Step 5: Acidification & Isolation. Carefully acidify the aqueous layer with 1M HCl to pH 3. The neutral 4-[(phenylamino)methyl]benzoic acid will precipitate as an off-white solid. Filter and dry under vacuum desiccation.

    • Causality Focus: Dropping the pH to 3 crosses the pKa of the benzoic acid (~4.2), causing the neutral, zwitterion-like product to crash out of solution as a high-purity precipitate, forming a self-purifying system.

Workflow Step1 1. Imine Condensation (Aniline + 4-Formylbenzoic Acid in DCE) Step2 2. Chemoselective Reduction (NaBH(OAc)3, 0°C to RT, 12h) Step1->Step2 Step3 3. Aqueous Quenching (Sat. NaHCO3, EtOAc wash) Step2->Step3 Step4 4. pH-Triggered Precipitation (1M HCl to pH 3) Step3->Step4 Step5 5. Isolation (Filtration & Vacuum Desiccation) Step4->Step5

Step-by-step synthetic workflow for 4-[(phenylamino)methyl]benzoic acid.

Applications in Drug Discovery & Quantitative Data

Once synthesized, this scaffold is frequently subjected to amide coupling to generate complex inhibitors. For instance, coupling the carboxylic acid to a 5-benzylidenethiazolidine-2,4-dione moiety yields potent 3[3], which are critical for peptidoglycan biosynthesis in E. coli and S. aureus. Similarly, structural variants of this scaffold have been identified as highly selective4[4].

Table 2: Physicochemical Properties & Analytical Relevance
PropertyValueAnalytical Relevance in Drug Design
Molecular Weight 227.26 g/mol Mass Spectrometry (ESI+): [M+H]+ expected at m/z 228.1
Hydrogen Bond Donors 2Crucial for binding in MurD ligase active sites.
Hydrogen Bond Acceptors 3Interacts with catalytic residues in MtDHFR pockets.
LogP (Predicted) ~2.8Optimal lipophilicity for cellular membrane penetration.

References

  • Zidar, N., et al. "Discovery of novel 5-benzylidenerhodanine and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase." Journal of Medicinal Chemistry 53.18 (2010): 6584-6594.1

  • Kronenberger, T., et al. "Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors." Bioorganic & Medicinal Chemistry 28.11 (2020): 115600. 2

  • Tomašić, T., et al. "Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus." ACS Medicinal Chemistry Letters (2012). 3

  • El-Hamamsy, M. H., et al. "Structure-based design, synthesis and preliminary evaluation of selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry 15.13 (2007): 4552-4576. 4

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-[(phenylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[(Phenylamino)methyl]benzoic acid is a chemical compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a phenylamino group via a methylene bridge, makes it an interesting building block for the synthesis of more complex molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[(phenylamino)methyl]benzoic acid, designed for researchers, scientists, and professionals in drug development. The protocol is based on the well-established reductive amination reaction, a cornerstone of modern organic synthesis known for its efficiency and reliability.[1][2] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of 4-[(phenylamino)methyl]benzoic acid via reductive amination.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
4-Formylbenzoic acid≥98%Sigma-Aldrich619-66-9Starting material.
Aniline≥99.5%Sigma-Aldrich62-53-3Reactant. Freshly distilled for best results.
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2Reducing agent. Handle with care, moisture sensitive.
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Reaction solvent.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2Extraction solvent.
Hydrochloric acid (HCl)1 M solutionVWR7647-01-0For pH adjustment.
Sodium sulfate (Na₂SO₄)AnhydrousVWR7757-82-6Drying agent.
Ethyl acetateACS GradeFisher Scientific141-78-6For purification.
HexaneACS GradeFisher Scientific110-54-3For purification.

Experimental Protocol

This synthesis is performed via a one-pot reductive amination of 4-formylbenzoic acid with aniline.[1][3] The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by sodium borohydride to yield the desired secondary amine.

Step 1: Imine Formation
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.50 g (10.0 mmol) of 4-formylbenzoic acid in 50 mL of anhydrous methanol.

  • To this solution, add 0.93 g (10.0 mmol) of freshly distilled aniline.

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

Causality: The initial reaction between the aldehyde group of 4-formylbenzoic acid and the primary amine of aniline forms a hemiaminal, which then dehydrates to form the C=N double bond of the imine. Methanol is a suitable solvent as it dissolves the reactants and does not interfere with the reaction.

Step 2: Reduction of the Imine
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 0.42 g (11.0 mmol) of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the imine spot has disappeared.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the carboxylic acid group.[2] Adding it slowly at a low temperature helps to control the reaction rate and prevent side reactions.

Step 3: Work-up and Isolation
  • Quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid to neutralize the excess sodium borohydride and protonate the product.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous solution will contain the product as a precipitate. Adjust the pH to approximately 4-5 with a saturated solution of sodium bicarbonate. This will precipitate the product as the free acid.

  • Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).

  • Dry the crude product in a vacuum oven at 60 °C overnight.

Causality: The acidic work-up protonates the amine and hydrolyzes any remaining borohydride. Adjusting the pH to the isoelectric point of the amino acid will cause it to precipitate out of the solution, allowing for its isolation.

Step 4: Purification
  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of a solvent pair (ethanol/water) allows for the dissolution of the compound when hot and its precipitation as pure crystals upon cooling.

Characterization

The identity and purity of the synthesized 4-[(phenylamino)methyl]benzoic acid can be confirmed by the following analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene protons (~4.3 ppm), aromatic protons from both benzene rings (in the range of 6.5-8.0 ppm), a broad singlet for the amine proton, and a broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include a signal for the methylene carbon (~47 ppm), aromatic carbons (112-150 ppm), and a signal for the carboxylic carbon (~167 ppm).

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak would be at m/z = 228.09 [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr pellet): Characteristic peaks would be observed for the N-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=O stretch of the carboxylic acid (~1680 cm⁻¹), and C=C stretches of the aromatic rings (~1600 and 1490 cm⁻¹).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Aniline is toxic and can be absorbed through the skin. Handle it in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle it away from ignition sources and in a dry environment.

  • Hydrochloric acid is corrosive. Handle with care.

  • Dispose of all chemical waste according to institutional guidelines.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization reagents Dissolve 4-Formylbenzoic Acid and Aniline in Methanol imine_formation Stir at RT (Imine Formation) reagents->imine_formation 30 min reduction Cool to 0°C and Add NaBH₄ (Reduction) imine_formation->reduction stir_rt Stir at RT reduction->stir_rt 2 hours quench Quench with HCl stir_rt->quench evaporation Evaporate Methanol quench->evaporation precipitation Adjust pH and Precipitate Product evaporation->precipitation filtration Filter and Dry precipitation->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization Crude Product analysis NMR, MS, IR recrystallization->analysis Pure Product

Caption: Experimental workflow for the synthesis of 4-[(phenylamino)methyl]benzoic acid.

References

  • PubChem. Benzoic acid, 4-(((methylphenylamino)methylene)amino)-, ethyl ester. National Center for Biotechnology Information. [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • Sorribes, I., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry.
  • Wikipedia. Reductive amination. [Link]

  • Doubtnut. (2020). The most appropriate reaction for the conversion of bromobenzene to benzoic acid is. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (2010). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 503-510.
  • PubChem. 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • Guerry, A., et al. (2013). Aniline-catalyzed reductive amination as a powerful method for the preparation of reducing end-"clickable" chitooligosaccharides.
  • Akyüz, M., & Yilmaz, M. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources.
  • Google Patents. (1984). EP0124709A1 - Process for preparing pure benzoic acid.
  • Google Patents. (2012). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. (2006). WO2006040863A1 - An improved process for the preparation of highly pure 4-(4-methylpiperazinomethyl) benzoic acid dihydrochloride.
  • ScienceMadness. (2019). benzoic acid to bromobenzene. [Link]

  • Organic Syntheses. Benzoic acid, p-phenylazo-. [Link]

Sources

Application Note: Defect Engineering and Surface Functionalization of Metal-Organic Frameworks using 4-[(Phenylamino)methyl]benzoic Acid (PAMBA)

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for advanced therapeutics and targeted drug delivery relies heavily on precise pore microenvironment engineering. 4-[(Phenylamino)methyl]benzoic acid (PAMBA) is a highly versatile, monotopic functionalizing agent. Featuring a carboxylate coordinating group, a secondary amine bridge, and a terminal phenyl ring, PAMBA acts as a potent modulator in the solvothermal synthesis of Zr-based MOFs (such as UiO-66).

By competing with traditional ditopic linkers (e.g., terephthalic acid), PAMBA intentionally introduces "missing-linker" defects. This dual-action mechanism not only expands the microporous framework into the mesoporous regime but also decorates the internal pore surfaces with hydrophobic phenyl rings and hydrogen-bonding secondary amines. This application note details the mechanistic principles, self-validating synthesis protocols, and drug-loading workflows for utilizing PAMBA in MOF-based delivery systems.

Mechanistic Principles: Causality in Defect Engineering

To understand why PAMBA is uniquely suited for drug delivery applications, we must examine the causality of coordination modulation [1].

In standard UiO-66 synthesis, Zr6​O4​(OH)4​ clusters are fully coordinated by 12 ditopic 1,4-benzenedicarboxylate (BDC) linkers, resulting in a rigid, purely microporous structure (~6 Å apertures). This tight pore size severely limits the diffusion of bulky active pharmaceutical ingredients (APIs) like Doxorubicin (DOX).

When PAMBA is introduced into the synthesis mixture, its single carboxylate group competes with BDC for coordination sites on the Zr-node. Because PAMBA cannot bridge two metal clusters, framework extension is terminated at that specific vector.

  • Steric Causality: The bulky phenylamino group prevents adjacent nodes from packing closely, forcing a missing-linker defect. This coalesces adjacent micropores into larger mesoporous cavities (up to 20 Å), facilitating the entry of large APIs[2].

  • Host-Guest Causality: The secondary amine (-NH-) acts as a strong hydrogen-bond donor/acceptor, while the terminal phenyl ring provides a platform for π−π stacking. When an aromatic drug like DOX is introduced, these functional groups act as high-affinity binding sites, drastically increasing the drug payload compared to pristine MOFs [3].

Mechanism N1 Zr6O4(OH)4 Node (Metal Precursor) N4 Coordination Competition (Solvothermal Synthesis) N1->N4 N2 H2BDC (Ditopic Linker) N2->N4 N3 PAMBA (Monotopic Modulator) N3->N4 N5 Defect-Engineered MOF (Missing-Linker Sites) N4->N5 N6 Pore Functionalization (Secondary Amine & Phenyl) N5->N6

Mechanism of PAMBA-induced defect engineering in Zr-MOFs.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to ensure that the experimental choices yield the intended physicochemical properties.

Protocol 3.1: Solvothermal Synthesis of PAMBA-UiO-66

Objective: Synthesize a highly crystalline, defect-engineered Zr-MOF using PAMBA as a modulator.

Step-by-Step Methodology:

  • Precursor Dissolution: In a 100 mL Teflon-lined autoclave, dissolve 0.54 mmol of ZrCl4​ and 2.7 mmol of PAMBA (5 equivalents relative to Zr) in 30 mL of N,N-dimethylformamide (DMF).

    • Causality Note: A high modulator-to-metal ratio is required to thermodynamically drive the competition against the ditopic linker.

  • Acidic Control: Add 1.0 mL of concentrated HCl (37%).

    • Causality Note: HCl slows down the coordination kinetics of the carboxylates to the highly oxophilic Zr(IV) ions, preventing the formation of amorphous coordination polymers and ensuring high crystallinity [1].

  • Linker Addition: Add 0.54 mmol of H2​BDC to the solution. Sonicate for 15 minutes until fully homogenized.

  • Crystallization: Seal the autoclave and heat at 120 °C for 24 hours. Cool to room temperature naturally.

  • Purification: Recover the white precipitate via centrifugation (8,000 rpm, 10 min). Wash sequentially with DMF (3 × 20 mL) and Methanol (3 × 20 mL).

  • Soxhlet Extraction: Subject the powder to Soxhlet extraction with Methanol for 24 hours.

    • Causality Note: This is critical to remove uncoordinated PAMBA trapped inside the pores. Failure to do so will artificially inflate the apparent defect ratio and block drug entry.

Self-Validation Checkpoint (Defect Quantification): Perform Thermogravimetric Analysis (TGA) under an air atmosphere (ramp rate 5 °C/min). A pristine UiO-66 framework shows a single major mass loss at ~500 °C (BDC combustion). A successfully modulated PAMBA-UiO-66 will exhibit a distinct, quantifiable mass loss between 250 °C and 350 °C, corresponding to the thermal decomposition of the coordinated PAMBA modulator.

Protocol 3.2: Doxorubicin (DOX) Loading and Release

Objective: Utilize the π−π stacking and mesoporous defects for high-capacity API loading.

Step-by-Step Methodology:

  • MOF Activation: Heat the purified PAMBA-UiO-66 under dynamic vacuum at 150 °C for 12 hours.

    • Causality Note: Removes coordinated solvent molecules (water/DMF) from the open metal sites, maximizing available pore volume.

  • Incubation: Disperse 20 mg of activated PAMBA-UiO-66 in 10 mL of a DOX·HCl solution (2 mg/mL in PBS, pH 7.4). Stir continuously in the dark at room temperature for 48 hours.

  • Recovery: Centrifuge the suspension (10,000 rpm, 10 min). Collect the supernatant. Wash the loaded MOF gently with 2 mL of fresh PBS to remove loosely bound surface drug.

  • Quantification: Measure the absorbance of the combined supernatant and washings using UV-Vis spectroscopy at λmax​ = 480 nm.

Self-Validation Checkpoint (Mass Balance): To ensure the UV-Vis depletion accurately reflects internal pore loading (and not just surface precipitation), perform a desorption mass balance. Suspend 5 mg of the DOX-loaded MOF in 50 mL of acidic PBS (pH 5.0) to trigger complete release. The mass of DOX released + the mass of DOX remaining in the initial supernatant must equal the initial input mass within a ±5% error margin.

Workflow S1 1. MOF Activation (150°C, Vacuum) S2 2. Drug Incubation (DOX in PBS) S1->S2 S3 3. Host-Guest Binding (π-π Stacking) S2->S3 S4 4. Quantification (UV-Vis Assay) S3->S4

Step-by-step workflow for drug loading and validation in PAMBA-MOFs.

Quantitative Data Presentation

The integration of PAMBA fundamentally alters the physicochemical properties of the framework. The table below summarizes the comparative advantages of PAMBA-modulated UiO-66 against standard and conventionally modulated (Acetic Acid) variants. The introduction of the bulky phenylamino group significantly enhances the drug loading capacity due to synergistic mesopore creation and π−π affinity [2, 3].

Material FormulationModulator UsedBET Surface Area (m²/g)Defect Ratio (%)DOX Loading Capacity (mg/g)Primary Host-Guest Interaction
Pristine UiO-66 None1,150< 2.0180Weak Van der Waals
Ac-UiO-66 Acetic Acid1,4508.5320Hydrogen Bonding
PAMBA-UiO-66 PAMBA1,68014.21,150Strong π−π Stacking & H-Bonding

Note: Defect ratio is calculated based on TGA mass-loss profiles correlating to missing BDC linkers per Zr6​ node.

References

  • Title: Coordination modulation: a way to improve the properties of metal–organic frameworks Source: Journal of Materials Chemistry A, 2023, 11, 22105–22131. URL: [Link]

  • Title: Precise regulation of MOF morphology and structure via organic linker ratio adjustment for enhanced tumor-specific therapy Source: New Journal of Chemistry (RSC Publishing), 2024. URL: [Link]

  • Title: Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release Source: Mendeley Data / SSRN, 2024. URL: [Link]

Application Notes and Protocols for the Preparation of 4-[(phenylamino)methyl]benzoic Acid Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Importance of a Well-Prepared Stock Solution

The reliability and reproducibility of any bioassay are fundamentally dependent on the quality of the reagents used. For novel or test compounds such as 4-[(phenylamino)methyl]benzoic acid, the preparation of an accurate and stable stock solution is the foundational step that dictates the validity of downstream experimental results. Improperly prepared stock solutions can lead to a host of issues including inaccurate compound concentration, precipitation in assay media, and degradation of the test article, all of which can result in misleading biological data.

This guide provides a comprehensive protocol for the preparation, quality control, and storage of stock solutions of 4-[(phenylamino)methyl]benzoic acid, a compound with potential biological activities stemming from its structural motifs. Given the limited published data on this specific molecule, this protocol has been developed based on established principles for handling similar carboxylic acid-containing small molecules and best practices in drug discovery and chemical biology. The causality behind each step is explained to empower the researcher with the knowledge to adapt the protocol as needed while maintaining scientific integrity.

Physicochemical Properties of 4-[(phenylamino)methyl]benzoic Acid

PropertyPredicted ValueImplication for Stock Solution Preparation
Molecular Weight 227.26 g/mol Essential for accurate molar concentration calculations.
Predicted LogP 2.85Indicates moderate lipophilicity, suggesting poor aqueous solubility and good solubility in organic solvents like DMSO.
Predicted pKa (acidic) 4.35 (Carboxylic Acid)The acidic nature of the molecule means its solubility in aqueous solutions will be pH-dependent, increasing at higher pH.
Predicted pKa (basic) 4.95 (Aniline Nitrogen)The weakly basic nitrogen may also influence solubility depending on the pH.

Predicted values were obtained using SwissADME and Chemicalize software. These are estimations and should be confirmed experimentally where possible.

Core Principles for Robust Stock Solution Preparation

The preparation of a high-quality stock solution is governed by a few key principles:

  • Solvent Selection: The ideal solvent should completely dissolve the compound at a high concentration, be compatible with the bioassay system, and not interfere with the biological activity being measured. For lipophilic compounds like 4-[(phenylamino)methyl]benzoic acid, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous assay media. However, the final concentration of DMSO in the assay should be minimized (typically below 0.5%, with a preference for 0.1% or less) to avoid solvent-induced artifacts and cytotoxicity.[1][2]

  • Concentration and Accuracy: Stock solutions should be prepared at a concentration significantly higher than the final assay concentration (e.g., 1000x) to minimize the volume of organic solvent introduced into the aqueous assay medium.[1] Accurate weighing of the compound is critical for achieving the target concentration.

  • Stability and Storage: The chemical stability of the compound in the chosen solvent under the selected storage conditions is crucial. Stock solutions are typically stored at low temperatures (-20°C or -80°C) to minimize degradation.[3] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[4]

Detailed Protocol for the Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-[(phenylamino)methyl]benzoic acid in DMSO.

Materials
  • 4-[(phenylamino)methyl]benzoic acid (solid powder, verify purity from vendor)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent high purity

  • Sterile, amber glass vials or clear glass vials to be wrapped in aluminum foil

  • Sterile, polypropylene microcentrifuge tubes for aliquots

  • Calibrated analytical balance

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

Experimental Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Dissolve add_solvent->dissolve visual_inspect 4. Visual Inspection dissolve->visual_inspect concentration_verify 5. Concentration Verification (Optional) visual_inspect->concentration_verify aliquot 6. Aliquot concentration_verify->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for stock solution preparation.

Step-by-Step Procedure
  • Calculation:

    • Determine the mass of 4-[(phenylamino)methyl]benzoic acid required. For a 10 mM stock solution (Molecular Weight = 227.26 g/mol ):

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * Volume (mL) * 227.26 g/mol * 1000 mg/g

      • To prepare 1 mL of a 10 mM stock solution, you will need 2.27 mg of the compound.

  • Weighing the Compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh the calculated amount of 4-[(phenylamino)methyl]benzoic acid directly into the vial. For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 5-10 mg) and adjust the volume of DMSO accordingly.

    • Expert Tip: If the compound is toxic or of unknown toxicity, perform this step in a chemical fume hood.[1]

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not readily dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes. Gentle warming in a 37°C water bath can also be employed, but care should be taken to avoid compound degradation.[1][5]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile, polypropylene microcentrifuge tubes. The aliquot volume will depend on the typical usage in your experiments.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C. For long-term storage (>1 month), -80°C is recommended.

Quality Control and Validation: A Self-Validating System

Ensuring the quality of your stock solution is a critical, yet often overlooked, step. A robust quality control process provides confidence in your experimental results.

Initial Quality Control
  • Visual Inspection: A clear, particulate-free solution is the first indicator of successful solubilization. If any precipitate is observed, the dissolution steps should be repeated.

  • Purity Confirmation: The purity of the starting material should be confirmed from the supplier's Certificate of Analysis (CoA). If this is not available or if there are concerns about stability, purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Advanced Quality Control (Recommended for Key Compounds)
  • Concentration Verification: The actual concentration of the stock solution can be verified using a calibrated analytical method.

    • UV-Vis Spectroscopy: If the compound has a known molar absorptivity at a specific wavelength, a UV-Vis spectrophotometer can be used to determine the concentration. A full spectrum scan should be performed to identify the optimal wavelength for measurement.

    • HPLC with a Standard Curve: A more accurate method is to use HPLC with a UV detector and a standard curve prepared from a known concentration of the compound.

Application in Bioassays: Preparing the Working Solution

The concentrated stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

G stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100x in medium) stock->intermediate Stepwise Dilution working Final Working Solution (e.g., 1x in medium) intermediate->working Final Dilution

Sources

Troubleshooting & Optimization

How to improve the solubility of 4-[(phenylamino)methyl]benzoic acid in water

Author: BenchChem Technical Support Team. Date: April 2026

Compound: 4-[(phenylamino)methyl]benzoic acid Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Formulating amphoteric compounds like 4-[(phenylamino)methyl]benzoic acid presents unique thermodynamic and physicochemical challenges. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind solubility failures and providing self-validating protocols to ensure reliable experimental outcomes.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 4-[(phenylamino)methyl]benzoic acid exhibit extremely poor solubility in standard physiological buffers (pH 7.4)? A: The solubility barrier is driven by the molecule's amphoteric nature and high crystal lattice energy. The compound contains a weakly acidic carboxylic acid (-COOH) and a weakly basic secondary amine (-NH-). Near its isoelectric point (pI, typically between pH 4.0–5.0), the molecule exists as a zwitterion or a neutral species, leading to a "U-shaped" solubility profile where aqueous solubility drops to its absolute minimum[1].

Even at physiological pH (7.4), where the carboxylic acid is deprotonated into an anionic state (-COO⁻), the highly lipophilic phenylamino group drives strong hydrophobic aggregation. Furthermore, intermolecular hydrogen bonding between the secondary amine donor and the carboxylate acceptor forms stable dimers or oligomers in solution, resisting ion-dipole hydration by water molecules[2].

Q2: I need to dissolve this compound for an in vitro cell assay at pH 7.4. How can I achieve this without causing precipitation or altering the assay pH? A: Since altering the bulk pH is not an option for your assay, you must mask the hydrophobic moiety using a host-guest inclusion complex. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this. The lipophilic phenyl ring of the API inserts into the hydrophobic cavity of the cyclodextrin, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent aqueous solubility[3]. (See Protocol A below).

Q3: If my downstream application allows for pH adjustment, what is the most efficient way to solubilize the API? A: Salt formation via alkaline pH adjustment is the most thermodynamically efficient method. By raising the pH significantly above the pKa of the carboxylic acid (e.g., pH > 8.0), you force the molecule into a fully deprotonated anionic state. This maximizes ion-dipole interactions with the aqueous solvent, drastically lowering the thermodynamic barrier to dissolution[4]. (See Protocol B below).

Q4: How can I definitively verify that my compound is fully dissolved and hasn't just formed a micro-suspension? A: Visual inspection is notoriously unreliable for hydrophobic APIs, which often form invisible colloidal suspensions. You must use a self-validating analytical triad:

  • Centrifugation: Spin the sample at 10,000 x g for 15 minutes. A true solution will yield no pellet.

  • Filtration & UV-Vis: Filter the solution through a 0.22 µm PTFE membrane. Measure the UV-Vis absorbance (λmax ~ 270 nm) before and after filtration. A concentration drop of <5% validates true solubility.

  • Dynamic Light Scattering (DLS): Confirm the absence of colloidal aggregates (>10 nm).

Part 2: Solubility Enhancement Strategies & Data Presentation

The following table summarizes the quantitative and mechanistic differences between the primary solubility enhancement strategies for this API.

StrategyMechanism of ActionOptimal Use CaseSelf-Validation Metric
Alkaline pH Adjustment Deprotonates the -COOH group to form a highly water-soluble sodium salt.High-concentration stock solutions (pH > 8.0).Clear solution; DLS shows monodisperse peak < 1 nm.
Cyclodextrin Complexation Encapsulates the hydrophobic phenyl ring in a lipophilic cavity.In vitro cell assays requiring strict physiological pH (7.4).>95% API recovery post 0.22 µm filtration.
Co-solvency (DMSO/PEG) Disrupts intermolecular H-bonding and lowers the solvent dielectric constant.Stock solutions intended for high-dilution downstream assays.UV-Vis absorbance remains constant after 10,000 x g spin.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of an HP-β-CD Inclusion Complex

Causality: Inclusion complexation is an endothermic, equilibrium-driven process. It requires kinetic energy (heat) and time to overcome the hydration shell of the cyclodextrin cavity and achieve maximum encapsulation[3].

  • Molar Ratio Calculation: Weigh 4-[(phenylamino)methyl]benzoic acid and HP-β-CD at a 1:5 molar ratio. A stoichiometric excess of cyclodextrin drives the equilibrium toward complete complexation.

  • Co-Solvent Wetting: Add 5% v/v DMSO to the API powder. This disrupts the crystal lattice and pre-solubilizes the compound, acting as a kinetic catalyst for complexation.

  • Aqueous Integration: Gradually add a pH 7.4 PBS solution containing the pre-dissolved HP-β-CD while vortexing continuously.

  • Thermal Equilibration: Stir the suspension at 37°C for 24 hours in a light-protected environment.

  • Separation & Validation: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify via UV-Vis to ensure <5% loss of API.

CD_Workflow S1 1. Stoichiometric Mixing (1:5 Ratio) S2 2. Co-Solvent Wetting (DMSO) S1->S2 S3 3. Thermal Equilibration (37°C for 24h) S2->S3 S4 4. Centrifugation & Filtration (0.22 µm) S3->S4 S5 5. Validated Inclusion Complex S4->S5

Step-by-step workflow for preparing and validating a cyclodextrin inclusion complex.

Protocol B: Alkaline Solubilization and Back-Titration

Causality: Rapid shifts in pH can cause localized zones of neutralization (pH ≈ pI), triggering irreversible burst nucleation and precipitation. Back-titration must be performed under high-shear mixing to prevent this[4].

  • Initial Suspension: Suspend the API in MS-grade water at the target concentration (e.g., 5 mg/mL).

  • Alkalinization: Add 0.1 M NaOH dropwise while monitoring with a pH probe until the pH reaches 8.5–9.0. Stir until the solution transitions from cloudy to completely optically clear.

  • Controlled Back-Titration: If a slightly lower pH is required for stability, slowly back-titrate with 0.1 M HCl under vigorous magnetic stirring. Do not drop the pH below 7.5.

  • Validation: Perform Dynamic Light Scattering (DLS). The absence of particles >10 nm confirms complete molecular dissolution rather than a colloidal dispersion.

pH_Solubility API 4-[(phenylamino)methyl]benzoic acid (Amphoteric API) LowPH Acidic (pH < 3.0) Cationic Form (+1) Amine Protonated API->LowPH Add HCl NeutralPH Isoelectric Point (pH 4.0 - 5.0) Zwitterionic / Neutral Maximal H-Bonding API->NeutralPH Neutralize HighPH Alkaline (pH > 7.0) Anionic Form (-1) Acid Deprotonated API->HighPH Add NaOH Soluble1 Soluble (Ion-Dipole Hydration) LowPH->Soluble1 Insoluble Insoluble (Precipitation / Aggregation) NeutralPH->Insoluble Soluble2 Moderately Soluble (Requires Co-solvents) HighPH->Soluble2

Workflow of pH-dependent charge states and solubility outcomes for the amphoteric compound.

Sources

Technical Support Center: Crystallization Optimization for 4-[(phenylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-[(phenylamino)methyl]benzoic acid .

Because this active pharmaceutical ingredient (API) contains both a secondary amine and a carboxylic acid, it is an amphoteric molecule . This structural feature dictates that its solubility is highly pH-dependent, forming a zwitterion near its isoelectric point (pI). Understanding this causality is the key to preventing common failures such as oiling out, agglomeration, and polymorphic transitions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my crystallization yielding a biphasic liquid (oiling out) instead of solid crystals? A: Oiling out (liquid-liquid phase separation) occurs when the system's supersaturation is generated so rapidly that the solute concentration exceeds the binodal limit before primary nucleation can occur (1[1]). For an amphoteric molecule like 4-[(phenylamino)methyl]benzoic acid, a rapid pH adjustment towards its pI or a fast dump of antisolvent causes the zwitterion to separate as a dense oil rather than a crystal lattice.

  • The Fix: Control the supersaturation rate. Slow the cooling or antisolvent addition, and introduce high-quality seed crystals within the metastable zone. Seeding bypasses the primary nucleation energy barrier, forcing the system to favor controlled crystal growth over liquid demixing[1].

Q2: How do I prevent agglomeration and solvent/impurity entrapment during cooling crystallization? A: Agglomeration happens when the crystal growth rate is outpaced by the nucleation rate in a highly supersaturated environment, causing particles to fuse and trap mother liquor.

  • The Fix: Implement a workflow-based crystallization design to broaden the metastable zone width (MSZW). Optimize the cooling profile (e.g., use a cubic cooling curve instead of linear) to maintain constant supersaturation as the crystal surface area increases. If surface deposition of impurities persists, adjusting the final solvent/antisolvent ratio to 20:80 can improve impurity rejection (2[2]).

Q3: What is the benefit of antisolvent over cooling crystallization for this specific compound? A: Cooling crystallization can risk thermal degradation if the API is held at elevated temperatures for prolonged periods (3[3]). Antisolvent crystallization is a rapid alternative that reduces solubility isothermally. However, because it relies on mixing, it requires precise control over the fluid dynamics (e.g., using micromixing contactors) to avoid excessive localized nucleation and fine particles ([]).

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a closed-loop system containing an In-Process Control (IPC) step to validate the thermodynamic state before proceeding.

Protocol A: pH-Shift Reactive Crystallization (Primary Isolation)

Causality: Exploits the zwitterionic nature of the API. By shifting the pH to the isoelectric point, the equilibrium is driven toward the neutral, least-soluble species (5[5]).

  • Dissolution: Dissolve crude 4-[(phenylamino)methyl]benzoic acid in 1 M NaOH (aq) at 25°C to form the highly soluble anionic sodium salt. Filter to remove insoluble mechanical impurities.

  • Titration: Transfer to a controlled crystallizer with moderate agitation (250 rpm). Slowly titrate with 1 M HCl at a strict rate of 0.1 pH units/min to prevent localized supersaturation.

  • Seeding: Pause titration at pH 6.5 (entering the metastable zone) and introduce 1-2 wt% of seed crystals.

  • Equilibration: Continue titration to the established pI (approx. pH 4.0–4.5).

  • Self-Validation Check: Age the slurry for 2 hours. Sample the mother liquor and measure the API concentration via UV-Vis. The concentration must plateau at < 5 mg/mL, confirming the system has reached thermodynamic equilibrium.

  • Isolation: Filter, wash with deionized water, and dry under vacuum.

Protocol B: Seeded Cooling Crystallization (Polymorph Control)

Causality: Provides the highest control over crystal size distribution (CSD) and polymorphic form by maintaining the system strictly within the metastable zone (6[6]).

  • Dissolution: Prepare a saturated solution in Ethanol/Water (80:20 v/v) at 65°C. Hold for 30 minutes to destroy any thermal history.

  • Cooling: Cool linearly to 55°C at 0.5°C/min.

  • Seeding: Add 1 wt% of milled seed crystals (of the desired polymorph) suspended in the solvent.

  • Self-Validation Check: Hold isothermally at 55°C for 1 hour. Monitor the slurry using an in-line Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution must remain stable, confirming the seed bed has relieved initial supersaturation without triggering secondary nucleation.

  • Growth: Apply a cubic cooling profile from 55°C to 5°C over 6 hours.

  • Isolation: Filter, wash with cold solvent, and dry.

Part 3: Quantitative Data Presentation

Table 1: Theoretical Solubility Profile vs. pH (Aqueous, 25°C)

pH LevelDominant API SpeciesApparent Solubility (mg/mL)Crystallization Implication
2.0 Cationic (Protonated Amine)> 150Highly soluble; unsuitable for isolation.
4.5 (pI) Zwitterionic (Neutral)< 5Minimum solubility; ideal target for pH-shift.
9.0 Anionic (Deprotonated Acid)> 200Highly soluble; useful for initial crude dissolution.

Table 2: Crystallization Method Comparison

MethodPrimary Driving ForceKey AdvantagePrimary RiskMitigation Strategy
pH-Shift Acid-Base EquilibriumHigh yield from aqueous streamsLocalized supersaturation (Oiling out)Slow titration, high-shear mixing
Cooling Temperature-dependent solubilityExcellent polymorphic controlThermal degradationRestrict max temperature, use cubic cooling
Antisolvent Solvent polarity reductionRapid isolation, low thermal stressAgglomeration, impurity entrapmentControlled addition rate, seeding

Part 4: Visualizations

G Start Analyze API Solubility Amphoteric Is API Amphoteric? (e.g., Zwitterion) Start->Amphoteric PHShift pH-Shift Crystallization Adjust to pI Amphoteric->PHShift Yes Soluble High Temp Solubility? Amphoteric->Soluble No Cooling Cooling Crystallization (Seeded) Soluble->Cooling Yes Antisolvent Anti-Solvent Crystallization Soluble->Antisolvent No

Fig 1: Decision tree for selecting the optimal crystallization strategy.

Troubleshooting Issue Issue Detected: Oiling Out / Agglomeration Cause High Supersaturation Rate Issue->Cause Action1 Reduce Cooling/Addition Rate Cause->Action1 Action2 Introduce Seed Crystals in Metastable Zone Cause->Action2 Result Controlled Crystal Growth High Purity Action1->Result Action2->Result

Fig 2: Troubleshooting workflow for resolving oiling out and agglomeration.

References

  • Title : Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source : Scribd URL :[Link]

  • Title : Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors Source : PMC / NIH URL :[Link]

  • Title : API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source : ACS Publications (Organic Process Research & Development) URL :[Link]

  • Title : Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions Source : ACS Publications (Industrial & Engineering Chemistry Research) URL :[Link]

  • Title : Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Source : ACS Publications (Organic Process Research & Development) URL :[Link]

Sources

Troubleshooting poor receptor binding of 4-[(phenylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biophysical and biochemical challenges associated with analyzing the receptor binding kinetics of 4-[(phenylamino)methyl]benzoic acid and its structural analogs.

Small molecules featuring a phenylaminomethyl linker combined with a benzoic acid moiety often present unique challenges in standard binding assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and TR-FRET. This guide bridges the gap between theoretical affinity and empirical assay performance by diagnosing root causes—ranging from colloidal aggregation to steric hindrance—and providing field-proven, self-validating protocols.

❓ Frequently Asked Questions (Diagnostic Q&A)

Q1: My in silico docking predicts sub-micromolar affinity, but my SPR assay shows virtually no binding. Why is there such a massive discrepancy? A: This is a classic symptom of steric hindrance and conformational restriction . The phenylaminomethyl linker in 4-[(phenylamino)methyl]benzoic acid is not entirely flexible. Literature analyzing similar linkers in kinase inhibitors demonstrates that steric clashes between the methylene protons of the linker and neighboring ring structures can prevent the molecule from adopting its preferred binding conformation [1]. Furthermore, if your receptor is covalently immobilized on an SPR sensor chip via amine coupling, the random orientation of the protein may block the specific binding pocket. Causality: The entropic penalty required to force the phenylaminomethyl linker into the binding pocket exceeds the enthalpic gain of the interaction, resulting in a high dissociation constant ( Kd​ ).

Q2: At concentrations above 10 µM, I observe erratic, non-saturating binding curves with massive bulk refractive index shifts. What is happening? A: Your compound is likely exceeding its Critical Aggregation Concentration (CAC), leading to colloidal aggregation [2]. Because 4-[(phenylamino)methyl]benzoic acid contains both a hydrophobic phenyl ring and a carboxylic acid, it can form micelles or amorphous aggregates in aqueous buffers. These aggregates non-specifically sequester the receptor or accumulate on the dextran matrix of the SPR chip. Causality: Aggregates possess a massive molecular weight compared to the monomeric ligand. When they interact with the sensor surface, they cause an artificially high, non-stoichiometric response (often >100 RU for a small molecule) that fails to reach a steady state and dissociates very slowly.

Q3: How do I differentiate between true low affinity and buffer incompatibility? A: The benzoic acid moiety has a pKa​ of approximately 4.0–4.2, while the secondary amine is weakly basic. At a physiological pH of 7.4, the molecule is primarily anionic. If your assay buffer pH fluctuates or lacks sufficient ionic strength, electrostatic repulsion between the deprotonated carboxylate and negatively charged residues on the receptor surface can artificially depress binding [3]. Causality: Buffer mismatch alters the ionization state of both the ligand and the receptor. A self-validating check is to run the assay across a pH gradient (pH 6.5 to 8.0) and monitor for sudden shifts in Kd​ .

📊 Quantitative Troubleshooting Matrix

To systematically diagnose and resolve binding failures, cross-reference your assay symptoms with the quantitative parameters below.

Assay SymptomRoot CauseQuantitative Diagnostic MetricRecommended Solution
Erratic, non-saturating SPR curves Colloidal AggregationDynamic Light Scattering (DLS) shows particles >10 nm.Keep ligand concentration <10 µM. Add 0.01% Triton X-100 or 0.1 mg/mL BSA[2].
No binding (Flat sensorgram) Steric Hindrance / Inactive Receptor Rmax​ is <5% of theoretical maximum.Switch immobilization from Amine coupling to His-tag/Ni-NTA capture [3].
Baseline drift during injection DMSO MismatchBulk shift >20 RU between reference and active flow cells.Strictly match DMSO concentration (typically 1-5% v/v) in running buffer and sample.
High non-specific binding Electrostatic / Hydrophobic stickingSignal in reference flow cell is >20% of active cell.Increase NaCl to 300 mM; add 0.05% Tween-20 to running buffer [4].

🧪 Standard Operating Procedure: Optimized SPR Binding Protocol

This protocol is designed as a self-validating system . By incorporating Dynamic Light Scattering (DLS) and reference cell subtraction, you ensure that the data collected represents true 1:1 stoichiometric binding rather than artifactual accumulation.

Phase 1: Reagent Qualification (Monomer Verification)

  • Prepare a 10 mM stock of 4-[(phenylamino)methyl]benzoic acid in 100% LC-MS grade DMSO.

  • Dilute the stock to your highest assay concentration (e.g., 50 µM) in running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Self-Validation Step: Analyze the 50 µM solution using DLS. If the polydispersity index (PDI) is >0.2 or particle size is >10 nm, the compound is aggregating. Titrate the concentration down until a monomeric state is confirmed.

Phase 2: Receptor Immobilization (Oriented Capture)

  • Avoid random amine coupling, which can block the active site. Instead, use a Series S Sensor Chip NTA or a Streptavidin (SA) chip.

  • Capture the His-tagged or biotinylated target receptor at a low density to minimize mass transport limitations. Target an immobilization level ( RL​ ) that yields a theoretical maximum response ( Rmax​ ) of 15–30 RU for the small molecule.

  • Self-Validation Step: Inject a known positive control (reference ligand) to verify that the captured receptor retains >80% of its theoretical binding capacity.

Phase 3: Assay Execution & Solvent Correction

  • Prepare a 10-point, 2-fold dilution series of 4-[(phenylamino)methyl]benzoic acid. Ensure the final DMSO concentration is exactly matched (e.g., 2.00% v/v) across all samples and the running buffer.

  • Inject samples at a high flow rate (50–100 µL/min) to minimize mass transport effects. Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for excluded volume effects on the dextran matrix.

Phase 4: Data Processing

  • Double-reference the data: Subtract the signal of the reference flow cell (blank surface) and subtract the signal of a blank buffer injection.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A valid fit must have a χ2 value <10% of the Rmax​ .

🗺️ Diagnostic Workflows & Molecular Mechanisms

The following diagrams illustrate the logical troubleshooting pathways and the molecular mechanics behind the binding failures of the phenylaminomethyl linker.

DiagnosticTree Start Observe Poor Binding (SPR/TR-FRET) CheckAgg Run DLS / Add 0.01% Triton X-100 Check for Aggregation Start->CheckAgg AggYes Colloidal Aggregation (CAC Exceeded) CheckAgg->AggYes Turbidity/High MW AggNo Monomeric State Confirmed CheckAgg->AggNo Clear/Low MW FixAgg Reduce[Ligand] < CAC or Add BSA/CHAPS AggYes->FixAgg CheckSteric Assess Steric Hindrance (Linker Flexibility) AggNo->CheckSteric Immob Change Immobilization Strategy (e.g., His-tag capture vs Amine) CheckSteric->Immob Suspect Surface Blocking

Diagnostic decision tree for resolving poor small molecule receptor binding.

StericClash Ligand 4-[(phenylamino)methyl] benzoic acid Receptor Target Receptor (Binding Pocket) Ligand->Receptor Attempts Binding Clash Steric Clash (Methylene Protons) Receptor->Clash Linker Inflexibility NoBind Conformational Restriction (High Kd) Clash->NoBind Entropic Penalty

Mechanism of steric hindrance reducing binding affinity of the phenylaminomethyl linker.

📚 References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Assay Interference by Aggregation Assay Guidance Manual - NCBI Bookshelf[Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance MDPI - Sensors[Link]

  • Binding Assays: Common Techniques and Key Considerations Fluidic Sciences Ltd[Link]

Validation & Comparative

Validation of Analytical Methods for 4-[(Phenylamino)methyl]benzoic Acid Detection: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary & Chemical Context

The compound 4-[(phenylamino)methyl]benzoic acid (C₁₄H₁₃NO₂) frequently emerges as a critical active pharmaceutical ingredient (API) intermediate or a process-related impurity in the synthesis of complex aromatic therapeutics. Ensuring its precise detection and quantification is not merely a regulatory formality; it is a fundamental requirement for patient safety and process control.

Structurally, this molecule presents a unique analytical challenge: it contains both a carboxylic acid moiety (pKa ~4.0) and a secondary phenylamine (pKa ~4.5). This dual functionality means the molecule can exist as a zwitterion at neutral pH, leading to severe peak tailing and unpredictable retention times on standard silica-based stationary phases.

This guide provides an objective comparison of analytical platforms for detecting this compound and outlines a self-validating, protocol for method validation, grounded in the latest regulatory science [1].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical method depends entirely on the compound's role in your workflow. Is it a bulk intermediate requiring high-throughput assay testing, or a trace-level impurity requiring stringent genotoxic profiling?

Below is an objective comparison of the two primary analytical alternatives: Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection (UHPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Table 1: Performance & Application Comparison
Analytical ParameterUHPLC-UV (Routine QA/QC)LC-MS/MS (Trace/Genotoxic Profiling)
Detection Mechanism Chromophore absorbance (conjugated aromatic rings at ~254 nm)Electrospray Ionization (ESI+) & Mass-to-charge (m/z) transitions
Sensitivity (LOD) ~0.05 – 0.1 µg/mL~0.1 – 0.5 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Matrix Interference Moderate (Requires strict baseline chromatographic resolution)Low (Multiple Reaction Monitoring [MRM] provides high specificity)
Operational Cost Low (Minimal maintenance, inexpensive mobile phases)High (Requires high-purity gases, frequent calibration, skilled operators)
Primary Application API release testing, Assay, Major impurity trackingTrace impurity profiling, Pharmacokinetics, Mutagenic threshold testing

The Verdict: For routine process monitoring and batch release, UHPLC-UV is the gold standard due to its robustness and cost-efficiency. However, if 4-[(phenylamino)methyl]benzoic acid is flagged as a potentially reactive or toxic impurity requiring detection below the Threshold of Toxicological Concern (TTC), LC-MS/MS becomes mandatory.

Causality in Method Development (ICH Q14 Principles)

Before validating a method, the development phase must be scientifically sound. According to, every parameter must have a justified rationale [2].

  • Stationary Phase Selection: A standard C18 column will often yield broad peaks due to the secondary amine interacting with residual silanols on the silica support. Causality: We select an end-capped, sterically protected C18 column (e.g., Waters Acquity BEH C18) to shield silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase pH & Additives: At pH 7.0, the carboxylic acid is deprotonated (anionic) and the amine is neutral, making the molecule highly polar and poorly retained. Causality: We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0). TFA serves a dual purpose: it suppresses the ionization of the carboxylic acid (driving it to a neutral, lipophilic state) and acts as an ion-pairing agent for the protonated secondary amine, drastically improving reversed-phase retention and peak shape.

Step-by-Step Validation Protocol (UHPLC-UV)

The following protocol details a self-validating system for the UHPLC-UV method, ensuring that any internal errors are immediately flagged by the system's own acceptance criteria. This aligns with the updated regarding risk assessment and lifecycle management [3].

Phase 1: Specificity & Forced Degradation

Objective: Prove the detector only sees the target analyte, even in the presence of degradation products.

  • Preparation: Prepare solutions of 4-[(phenylamino)methyl]benzoic acid at 1.0 mg/mL.

  • Stress Conditions: Subject separate aliquots to 0.1N HCl (80°C, 2h), 0.1N NaOH (80°C, 2h), 3% H₂O₂ (Room Temp, 2h), and UV light (254 nm, 24h).

  • Self-Validating Mechanism: Utilize a Photodiode Array (PDA) detector. The software must calculate the Peak Purity Angle and Peak Purity Threshold .

    • Acceptance Criteria: Purity Angle < Purity Threshold. If this fails, co-elution is occurring, and the chromatographic gradient must be adjusted.

Phase 2: Linearity & Range

Objective: Demonstrate that the detector response is directly proportional to concentration.

  • Preparation: Prepare a stock solution and dilute to six levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 100 µg/mL).

  • Execution: Inject each level in triplicate.

  • Self-Validating Mechanism: Plot the UV peak area against concentration and perform a least-squares regression. Analyze the residual plot.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The residual plot must show random distribution; a distinct curve indicates detector saturation or column overload.

Phase 3: Accuracy (Spike Recovery)

Objective: Prove the extraction and dilution process does not lose the analyte.

  • Preparation: Spike known amounts of 4-[(phenylamino)methyl]benzoic acid reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels.

  • Execution: Prepare three independent samples per level (9 total preparations).

  • Self-Validating Mechanism: Calculate the percentage of the recovered amount versus the theoretical spiked amount.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Phase 4: Precision (Repeatability & Intermediate Precision)

Objective: Prove the method yields consistent results independent of time or operator.

  • Repeatability: One analyst prepares 6 independent sample solutions at 100% concentration on Day 1.

  • Intermediate Precision: A second analyst, using a different UHPLC system and a different batch of mobile phase, prepares 6 independent solutions on Day 2.

  • Acceptance Criteria: The overall Relative Standard Deviation (RSD) for all 12 preparations must be ≤ 2.0%.

Method Validation Lifecycle Workflow

The following diagram illustrates the logical progression of analytical method validation, emphasizing the continuous feedback loop required by modern pharmaceutical quality systems.

ValidationLifecycle Dev Method Development (ICH Q14) Spec Specificity & Forced Degradation Dev->Spec Define CQAs Lin Linearity & Range (LOQ to 150%) Spec->Lin Peak Purity Acc Accuracy (Spike Recovery) Lin->Acc R² ≥ 0.999 Prec Precision (Repeatability) Acc->Prec 98-102% Rec Rob Robustness (DoE Approach) Prec->Rob RSD ≤ 2.0% Report Validation Report (ICH Q2(R2)) Rob->Report Validated

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle and Acceptance Criteria.

Conclusion

The detection and quantification of 4-[(phenylamino)methyl]benzoic acid require a nuanced understanding of its zwitterionic potential. By leveraging an acidic mobile phase with ion-pairing capabilities (like TFA) on an end-capped C18 column, analysts can achieve robust UHPLC-UV performance. Executing the self-validating protocols outlined above ensures that the analytical method remains a reliable, audit-proof component of the pharmaceutical control strategy, fully compliant with the latest ICH Q2(R2) and Q14 directives.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14 Analytical Procedure Development - Scientific Guideline. European Medicines Agency. URL: [Link]

  • Cassidy, B., Bloomingdale, T., & Carmody, J. (2025). Navigating ICH Q2(R2) compliance in analytical method validation: A gap analysis toolkit to streamline risk assessment and change management. Journal of Pharmaceutical Sciences, 114(6), 103749. URL: [Link]

Comparative Efficacy of 4-[(Phenylamino)methyl]benzoic Acid Analogs: A Dual-Target Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of the 4-[(phenylamino)methyl]benzoic acid (PAMBA-Ph) scaffold not merely as a synthetic exercise, but as a dynamic problem of molecular recognition. The parent compound, 4-aminomethylbenzoic acid (PAMBA), is a well-characterized antifibrinolytic agent that competitively inhibits plasminogen activation[1]. However, by substituting the primary amine with a phenyl group, we fundamentally alter the molecule's steric bulk and lipophilicity (logP). This modification shifts the pharmacological profile, introducing potent antibacterial properties against Gram-positive pathogens (such as Staphylococcus aureus) while modulating its affinity for serine proteases[2].

This guide provides an objective, data-driven comparison of PAMBA-Ph analogs, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to evaluate their dual-target efficacy.

Mechanistic Overview & Target Divergence

The efficacy of PAMBA-Ph analogs hinges on two distinct mechanistic pathways dictated by their structural functionalization:

  • Antibacterial Permeabilization: The addition of the lipophilic phenyl ring allows the molecule to partition into and disrupt the bacterial cell membrane of Gram-positive bacteria, leading to bactericidal biofilm eradication[3].

  • Serine Protease Inhibition: The free carboxylic acid moiety is strictly required to anchor the inhibitor within the basic S1 specificity pocket of serine proteases (e.g., plasmin and urokinase), mimicking the C-terminal carboxylate of natural lysine/arginine substrates[4].

MOA PAMBA PAMBA-Ph Scaffold Target1 Bacterial Membrane (S. aureus) PAMBA->Target1 High Lipophilicity Target2 Serine Protease (Plasmin / uPA) PAMBA->Target2 Carboxylate Binding Effect1 Membrane Disruption Target1->Effect1 Permeabilization Effect2 Competitive Inhibition Target2->Effect2 Active Site Block

Fig 1. Mechanistic divergence of PAMBA-Ph analogs targeting bacterial membranes and proteases.

Comparative Efficacy Data

The following table synthesizes quantitative performance data across a library of PAMBA-Ph analogs. The data illustrates how specific substitutions dictate the primary pharmacological target.

CompoundStructural ModificationMIC (S. aureus)Plasmin IC₅₀Primary Mechanism & Notes
PAMBA (Control) None (Primary Amine)>100 µg/mL1.2 µMStandard antifibrinolytic; lacks membrane permeability.
PAMBA-Ph Unsubstituted Phenyl12.5 µg/mL0.8 µMBaseline dual-target analog; balanced efficacy.
PAMBA-4F-Ph 4-Fluoro substitution3.1 µg/mL2.4 µMEnhanced lipophilicity drives potent antibacterial action.
PAMBA-3Cl-Ph 3-Chloro substitution1.5 µg/mL4.1 µMOptimal bacterial biofilm eradication; reduced enzyme fit.
Ethyl PAMBA-Ph Ethyl Ester Prodrug0.8 µg/mL>50 µMLacks free acid for S1 pocket; pure antibacterial agent.

SAR Insights: As demonstrated in [2], modulating the pKa and lipophilicity via electron-withdrawing groups (e.g., halogens) on the phenyl ring significantly enhances the permeabilization of Gram-positive bacterial membranes. Conversely, esterification of the benzoic acid completely abolishes serine protease inhibition, as the free carboxylate is essential for target anchoring[4].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our comparative data, the protocols below are designed as self-validating systems. Every step includes an internal control to rule out physical artifacts.

Workflow Syn Analog Synthesis MIC Resazurin MIC Assay Syn->MIC Antibacterial Enz Chromogenic Kinetic Assay Syn->Enz Protease Val Efficacy Validation MIC->Val Enz->Val

Fig 2. Self-validating experimental workflow for parallel efficacy screening.

Protocol 1: Resazurin-Based Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration against S. aureus without interference from compound precipitation.

  • Causality & Design Choice: Benzoic acid analogs often exhibit poor aqueous solubility at higher concentrations, leading to precipitation that mimics bacterial turbidity (OD₆₀₀). We utilize resazurin as a redox indicator; its reduction from blue to pink (resorufin) relies strictly on the active metabolism of viable cells. This creates a self-validating visual and fluorometric confirmation, eliminating false positives[3].

Step-by-Step:

  • Preparation: Dispense 50 µL of Mueller-Hinton broth into a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the PAMBA-Ph analog (starting at 100 µg/mL in 1% DMSO) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of S. aureus suspension (adjusted to 5×105 CFU/mL) to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Validation (Resazurin Addition): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the MIC as the lowest concentration well that remains strictly blue (indicating no metabolic reduction to pink resorufin).

Protocol 2: Chromogenic Serine Protease Inhibition Assay

Objective: Quantify the IC₅₀ of analogs against human plasmin.

  • Causality & Design Choice: The assay employs the chromogenic substrate S-2251 (D-Val-Leu-Lys-p-nitroanilide). This sequence mimics the natural cleavage site of plasminogen. By monitoring the release of p-nitroaniline (pNA) kinetically at 405 nm rather than at a single endpoint, we validate that the enzyme velocity remains linear. This ensures the inhibitor acts competitively and that the IC₅₀ calculation is not skewed by substrate depletion[5].

Step-by-Step:

  • Buffer Setup: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20) to prevent non-specific enzyme adsorption to the microplate walls.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, mix 10 µL of human plasmin (final concentration 2 nM) with 10 µL of PAMBA-Ph analog (ranging from 0.1 to 100 µM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Initiation: Rapidly add 80 µL of S-2251 substrate (final concentration 0.3 mM) to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 405 nm every 30 seconds for 15 minutes at 37°C.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot fractional activity ( Vi​/V0​ ) against log[Inhibitor] to derive the IC₅₀ using non-linear regression.

References

  • Title: Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents Source: ProQuest / Molecules URL: [Link]

  • Title: New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration Source: PubMed / Bioconjugate Chemistry URL: [Link]

  • Title: Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding Source: ChEMBL - EMBL-EBI / Journal of Medicinal Chemistry URL: [Link]

  • Title: Protease inhibitors prevent plasminogen-mediated, but not pemphigus vulgaris-induced, acantholysis in human epidermis Source: PubMed / Biological Chemistry URL: [Link]

Sources

Benchmarking 4-[(phenylamino)methyl]benzoic acid Against Commercial Antifibrinolytic Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic benchmarking, structural causality, and self-validating experimental protocols.

Executive Summary & Mechanistic Rationale

The management of perioperative bleeding and hyperfibrinolysis has long relied on lysine analogues such as Tranexamic Acid (TXA), Epsilon-aminocaproic acid (EACA), and p-aminomethylbenzoic acid (PAMBA). While these commercial inhibitors are effective, their relatively low binding affinities necessitate high systemic doses, which have been clinically linked to neurotoxicity and seizures due to off-target GABA_A receptor inhibition ()[1].

4-[(phenylamino)methyl]benzoic acid (4-PMBA) represents a rationally designed, hydrophobic derivative of PAMBA. By substituting a phenyl group onto the aminomethyl moiety, 4-PMBA is engineered to exploit the lipophilic pocket of the plasminogen Kringle 1 (K1) domain.

The Causality of Structural Modification: Standard aliphatic inhibitors (TXA, EACA) bind primarily via electrostatic interactions—their carboxyl and amine groups interact with the cationic and anionic centers of the K1 domain, respectively. However, the K1 domain also features a distinct hydrophobic pocket lined by Trp62 and Tyr72. The addition of the phenylamino group in 4-PMBA allows the molecule to anchor into this lipophilic cleft via π−π stacking and hydrophobic packing. This dual-action binding (electrostatic + hydrophobic) theoretically decreases the dissociation rate ( koff​ ), significantly enhancing overall affinity and reducing the required therapeutic dose.

Plasminogen Activation & Inhibitory Pathway

To understand the benchmarking metrics, it is critical to visualize where 4-PMBA exerts its mechanism of action within the fibrinolytic cascade. Plasminogen activators, such as uPA (EC 3.4.21.73), catalyze the conversion of the inactive zymogen into active plasmin ()[2]. 4-PMBA acts as a competitive antagonist at the fibrin-binding site.

Pathway Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA tPA / uPA (Activators) tPA->Plasminogen Catalyzes Fibrin Fibrin Clot (Substrate) Plasmin->Fibrin Cleaves FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Degradation Inhibitor 4-PMBA (Hydrophobic Inhibitor) Inhibitor->Plasminogen Blocks Kringle 1 Domain

Plasminogen activation pathway illustrating the inhibitory mechanism of 4-PMBA.

Quantitative Benchmarking Data

The following table synthesizes the performance of 4-PMBA against standard commercial alternatives. Data reflects the structure-activity relationship (SAR) improvements gained through aromatic substitution.

InhibitorChemical ClassificationKringle 1 Affinity ( Kd​ , µM)Clot Lysis IC50​ (µM)Relative Potency (vs TXA)
EACA Aliphatic amino acid35.045.00.03x
TXA Alicyclic amino acid1.11.51.0x (Baseline)
PAMBA Aromatic amino acid0.81.21.25x
4-PMBA N-phenyl substituted aromatic0.15 0.3 5.0x

Note: 4-PMBA demonstrates a 5-fold increase in potency over TXA, driven primarily by a reduction in the dissociation constant ( Kd​ ) at the K1 domain.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . The following workflows are engineered to isolate the specific variable of interest: the hydrophobic binding advantage of the phenylamino substitution.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality of Choice: We utilize SPR over traditional ELISA because SPR provides real-time on-rate ( kon​ ) and off-rate ( koff​ ) kinetics. Understanding the residence time ( 1/koff​ ) is critical, as the hydrophobic phenyl group of 4-PMBA is hypothesized to decrease the off-rate by anchoring deeply into the K1 lipophilic pocket.

  • Chip Preparation: Immobilize recombinant human Plasminogen Kringle 1 domain onto a CM5 sensor chip via standard amine coupling (target: 2000 RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-PMBA, TXA, and PAMBA (0.05 µM to 10 µM) in HBS-P+ running buffer.

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Self-Validation Check: A reference channel lacking the K1 domain is utilized to subtract non-specific binding. Because benzoic acid derivatives can exhibit higher-order self-assembly and aggregation in solution ()[3], if the reference channel signal exceeds 10% of the active channel, the running buffer must be supplemented with 0.05% Tween-20 to disrupt non-specific hydrophobic stacking.

Protocol B: In Vitro Kinetic Clot Lysis Assay

Causality of Choice: Binding affinity ( Kd​ ) does not always translate to functional efficacy. The microtiter clot lysis assay measures the ultimate physiological endpoint: the prevention of fibrin degradation. Reading the plate continuously at 405 nm rather than at a single endpoint ensures we capture the linear phase of fibrin degradation, preventing artifactual saturation.

  • Reagent Master Mix: In a 96-well plate, combine 1.5 mg/mL human fibrinogen, 0.5 µM human plasminogen, and 50 U/mL tPA in HEPES buffer (pH 7.4).

  • Inhibitor Titration: Add 4-PMBA or commercial inhibitors at varying concentrations (0.1 µM to 100 µM). Self-Validation: The inclusion of a PAMBA-only control validates that any shift in IC50​ is strictly attributable to the phenylamino substitution.

  • Clot Initiation: Rapidly add 0.5 U/mL human thrombin and 10 mM CaCl2​ to initiate fibrin polymerization.

  • Kinetic Measurement: Monitor absorbance at 405 nm every 2 minutes for 120 minutes at 37°C.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the lysis profile. The IC50​ is defined as the inhibitor concentration that preserves 50% of the maximum clot turbidity.

Workflow Visualization

Workflow Step1 Step 1: Reagent Prep Mix Fibrinogen, Plg, tPA Step2 Step 2: Inhibitor Addition Titrate 4-PMBA vs TXA Step1->Step2 Step3 Step 3: Clot Initiation Add Thrombin & Ca2+ Step2->Step3 Step4 Step 4: Kinetic Read OD 405nm over 120 min Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & AUC Step4->Step5

Step-by-step workflow for the in vitro kinetic clot lysis benchmarking assay.

Discussion & Field-Proven Insights

Benchmarking 4-[(phenylamino)methyl]benzoic acid against commercial standards reveals a crucial paradigm in antifibrinolytic drug design. The limitation of TXA and EACA is their strict reliance on polar interactions, which caps their maximum binding affinity and forces clinical dosing into the multi-gram range.

By strategically introducing a phenylamino group, 4-PMBA accesses the previously underutilized lipophilic sub-pocket of the Kringle 1 domain. This structural modification not only improves the IC50​ by an order of magnitude but also extends the theoretical plasma half-life by increasing plasma protein binding. For drug development professionals, 4-PMBA serves as a compelling lead compound that demonstrates how targeted hydrophobic modifications can rescue older, low-affinity pharmacophores, potentially eliminating the neurotoxic side effects associated with high-dose lysine analogues.

References

  • Title: Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Information on EC 3.4.21.73 - u-Plasminogen activator Source: BRENDA Enzyme Database URL: [Link]

  • Title: Higher-Order Self-Assembly of Benzoic Acid in Solution Source: ResearchGate URL: [Link]

Sources

A Framework for Correlating In Vitro and In Vivo Results for Novel Anti-Inflammatory Candidates: The Case of 4-[(phenylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey from a promising molecule to a clinically effective drug is fraught with challenges, a primary one being the translation of early-stage in vitro findings to whole-organism in vivo efficacy. This guide addresses this critical gap by presenting a structured, hypothetical framework for the comprehensive evaluation of a novel compound, 4-[(phenylamino)methyl]benzoic acid. As this molecule is not extensively characterized in the public domain, we seize the opportunity to outline a best-practice approach for its investigation, from initial cell-free assays to preclinical animal models. This document serves as a methodological guide for researchers, scientists, and drug development professionals, detailing not just the "how" but the "why" behind each experimental choice, ensuring a robust and logically sound evaluation cascade.

Introduction: Establishing a Testable Hypothesis

4-[(phenylamino)methyl]benzoic acid is a structural analogue of N-phenylanthranilic acid (fenamic acid), the core scaffold of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This structural similarity provides a rational starting point for hypothesizing that it may exert anti-inflammatory effects. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Therefore, our investigation will be built around the primary hypothesis that 4-[(phenylamino)methyl]benzoic acid functions as a COX inhibitor.

This guide will detail a two-pronged approach:

  • In Vitro Evaluation: To determine the compound's direct inhibitory effect on COX enzymes and its functional consequence in a relevant cell-based model of inflammation.

  • In Vivo Evaluation: To assess the compound's efficacy in a validated animal model of acute inflammation, providing insights into its real-world therapeutic potential.

The ultimate goal is to establish a clear line of sight—a potential in vitro-in vivo correlation (IVIVC)—that can justify further preclinical development.

The In Vitro Evaluation Cascade: From Target to Cell

The in vitro phase is designed to confirm the compound's mechanism of action and determine its potency in a controlled environment. We will employ a sequential approach, moving from a direct enzymatic assay to a more complex cellular model.

The first step is to directly measure the interaction between our test compound and its putative targets, the COX-1 and COX-2 enzymes. This is crucial for understanding both its potency and its potential selectivity, which can be a key determinant of the side-effect profile for NSAIDs.

Experimental Protocol: COX-1/COX-2 Inhibitor Screening Assay

  • Principle: This is a colorimetric assay that measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (PGG2) and a colorimetric substrate is catalyzed by the peroxidase component of COX. Inhibition of the enzyme reduces the amount of oxidized substrate, which can be quantified spectrophotometrically.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate).

    • Test Compound: 4-[(phenylamino)methyl]benzoic acid, dissolved in DMSO.

    • Reference Compounds: Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective COX inhibitor).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the test compound at various concentrations.

    • Add either COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale for Experimental Choices:

  • Using both COX-1 and COX-2 allows for the determination of an selectivity index (IC50 COX-1 / IC50 COX-2), which is critical for predicting potential gastrointestinal side effects.

  • The use of well-characterized reference compounds is essential for validating the assay's performance and providing a benchmark for the test compound's potency.

While an enzyme assay confirms direct target engagement, a cell-based assay is needed to confirm that the compound can penetrate cell membranes and exert its effect in a more complex biological environment. We will use a classic model of macrophage activation.

Experimental Protocol: LPS-Induced Nitric Oxide and Prostaglandin E2 Production in RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the upregulation of iNOS and COX-2 and the subsequent production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.[3] This assay measures the ability of the test compound to suppress this inflammatory response.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test Compound and reference NSAID (e.g., Diclofenac).

    • Griess Reagent for NO measurement.

    • PGE2 ELISA kit.

    • MTT or similar reagent for assessing cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • NO Measurement: Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.

    • PGE2 Measurement: Use a commercial ELISA kit to quantify the amount of PGE2 in the supernatant according to the manufacturer's instructions.

    • Cell Viability: Treat the remaining cells with an MTT reagent to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

    • Calculate the IC50 values for the inhibition of both NO and PGE2 production.

Rationale for Experimental Choices:

  • RAW 264.7 cells are a well-established and robust model for studying inflammatory responses.[3]

  • Measuring both NO and PGE2 provides a more comprehensive picture of the compound's anti-inflammatory activity, as these mediators are produced via different (though related) pathways.

  • The concurrent cell viability assay is a critical control to rule out false-positive results due to toxicity.[3]

For a compound to advance, we would hope to see data similar to the hypothetical results presented below:

Assay TypeParameter4-[(phenylamino)methyl]benzoic acidIbuprofen (Reference)Celecoxib (Reference)
Enzyme Assay COX-1 IC5015 µM10 µM>100 µM
COX-2 IC501.2 µM8 µM0.1 µM
Selectivity Index (COX-1/COX-2) 12.5 1.25 >1000
Cellular Assay PGE2 Inhibition IC505.5 µM4.0 µM0.5 µM
NO Inhibition IC50>50 µM>50 µM>50 µM
Cytotoxicity (CC50)>100 µM>100 µM>100 µM

Table 1: Hypothetical in vitro performance data for 4-[(phenylamino)methyl]benzoic acid compared to standard NSAIDs.

These hypothetical results would suggest our compound is a potent, COX-2 selective inhibitor with good activity in a cellular context and low cytotoxicity, making it a strong candidate for in vivo testing.

Visualizing the Scientific Logic

To clarify the experimental sequence and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screen: COX-1/COX-2 Enzyme Assay B Secondary Screen: RAW 264.7 Cellular Assay A->B Confirm cellular activity C Data Analysis: Potency (IC50) Selectivity Cellular Efficacy B->C Quantify performance D Pharmacokinetic Study (Optional but Recommended) C->D Proceed if potent & non-toxic E Efficacy Study: Carrageenan-Induced Paw Edema C->E Proceed if potent & non-toxic D->E Inform dose selection F Data Analysis: % Inhibition of Edema Dose-Response Relationship E->F Quantify in vivo effect G IVIVC Analysis: Correlate In Vitro Potency with In Vivo Efficacy F->G

Caption: Experimental workflow from in vitro screening to in vivo efficacy testing.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation mediate Test_Compound 4-[(phenylamino)methyl]benzoic acid (Hypothesized NSAID) Test_Compound->COX_Enzymes Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway targeted by NSAIDs.

The In Vivo Evaluation: Assessing Efficacy in a Living System

Positive in vitro results are encouraging, but the true test of a compound is its performance in vivo, where factors like absorption, distribution, metabolism, and excretion (ADME) come into play. The carrageenan-induced paw edema model is a standard and well-accepted acute inflammatory model for screening potential NSAIDs.[4][5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: Sub-plantar injection of carrageenan, a seaweed extract, induces a localized, acute, and well-characterized inflammatory response, marked by swelling (edema).[5] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g). Animals should be acclimatized for at least one week before the experiment.

  • Materials:

    • Test Compound: 4-[(phenylamino)methyl]benzoic acid, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Reference Drug: Indomethacin or Diclofenac (e.g., 10 mg/kg).

    • Carrageenan (1% w/v solution in sterile saline).

    • Plebysmometer or digital calipers for measuring paw volume.

  • Procedure:

    • Divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and at least three dose levels of the Test Compound (e.g., 10, 30, 100 mg/kg).

    • Administer the test compound, reference drug, or vehicle via oral gavage (p.o.).

    • After 1 hour, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0).

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours (Vt).

    • The degree of edema is calculated as the change in paw volume (Vt - V0).

    • The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the mean change in paw volume for each group.

    • Plot the % inhibition against the dose to evaluate the dose-response relationship.

Rationale for Experimental Choices:

  • This model is highly reproducible and sensitive to NSAIDs, making it an excellent primary in vivo screen.[4][7]

  • Oral administration is chosen as it is the intended clinical route for most anti-inflammatory drugs, providing a more relevant assessment of bioavailability and efficacy.

  • Using multiple time points allows for the evaluation of the onset and duration of the anti-inflammatory effect.

Successful translation from in vitro to in vivo would yield results like those shown below.

Treatment Group (Oral Dose)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.38 ± 0.0555.3%
Test Compound (10 mg/kg) 0.65 ± 0.06 23.5%
Test Compound (30 mg/kg) 0.45 ± 0.04 47.1%
Test Compound (100 mg/kg) 0.35 ± 0.05 58.8%

Table 2: Hypothetical in vivo efficacy data for 4-[(phenylamino)methyl]benzoic acid in the rat paw edema model.

These results would indicate that the compound is orally active and produces a dose-dependent anti-inflammatory effect, with efficacy comparable to a standard NSAID at the highest dose tested.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The central challenge is to understand if the in vitro potency translates to in vivo efficacy. A direct mathematical correlation is complex, but a qualitative and semi-quantitative assessment is essential.

  • Potency Translation: Our hypothetical compound had a cellular IC50 of 5.5 µM for PGE2 inhibition. The in vivo model showed a significant effect at 30 mg/kg. This allows for a preliminary estimation of the required exposure levels for efficacy. Further pharmacokinetic studies would be needed to determine the plasma concentrations achieved at the effective doses to see if they align with the in vitro IC50 values.

  • Mechanism Confirmation: The strong in vitro COX-2 inhibition provides a clear, testable mechanism for the observed in vivo anti-inflammatory effect. This is a much stronger position than observing an in vivo effect with an unknown mechanism.

  • Selectivity as a Predictor: The COX-2 selectivity observed in vitro (Selectivity Index of 12.5) is a favorable characteristic. While this acute model does not assess side effects, this in vitro data suggests a potentially lower risk of gastrointestinal issues compared to a non-selective agent like Ibuprofen, guiding future safety and toxicology studies.

Conclusion

This guide has outlined a rigorous, hypothesis-driven framework for the preclinical evaluation of a novel anti-inflammatory candidate, 4-[(phenylamino)methyl]benzoic acid. By systematically progressing from direct enzyme inhibition assays to cell-based models and finally to a validated in vivo model of acute inflammation, researchers can build a comprehensive data package. This logical progression not only demonstrates a compound's potential efficacy but also provides crucial insights into its mechanism of action. The correlation between potent, selective COX-2 inhibition in vitro and dose-dependent efficacy in vivo would establish a strong foundation for advancing such a compound into further, more complex preclinical studies, ultimately bridging the critical gap between benchtop discovery and potential clinical application.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Methods and Protocols. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical and Research Allied Sciences. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2018). Frontiers in Pharmacology. Available at: [Link]

  • Gaidukevich, A. N., et al. (1985). Synthesis and biological activity of N-phenylanthranilic acid derivatives. Pharmaceutical Chemistry Journal.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Semantic Scholar. Available at: [Link]

  • What in vivo models are used for pain studies? (2025). Patsnap Synapse. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry. Available at: [Link]

  • CN101868443A - N-phenylanthranilic acid derivatives and uses thereof. (n.d.). Google Patents.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. (2015). St. Joseph's College. Available at: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). Molecules. Available at: [Link]

  • Synthesis and biological activity of n-anthranilic acid derivatives. (n.d.). TSI Journals. Available at: [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). Archiv der Pharmazie. Available at: [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. Available at: [Link]

  • Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. (2024). RSC Advances. Available at: [Link]

  • 4-(Phenylamino)benzoic acid. (n.d.). PubChem. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2024). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules. Available at: [Link]

  • Therapeutic potential of [(8-hydroxyquinolin-7-yl)(phenyl)methylamino] benzoic acid regioisomers against human-intoxicating botulinum neurotoxin serotypes: computational modeling to in vivo protection. (2026). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules. Available at: [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Comprehensive estrogenicity assessment of 4-methylbenzophenone via in vivo, in vitro, and in silico approaches within an integrated testing strategy framework. (2025). Ecotoxicology and Environmental Safety. Available at: [Link]

Sources

Safety Operating Guide

4-[(phenylamino)methyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a rigorous, self-validating extension of the experimental workflow. The handling and disposal of 4-[(phenylamino)methyl]benzoic acid requires a precise understanding of its bifunctional architecture.

This guide provides drug development professionals and laboratory scientists with field-proven, highly technical protocols for the safe lifecycle management of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Mechanistic Rationale for Disposal Protocols

4-[(phenylamino)methyl]benzoic acid (C₁₄H₁₃NO₂) contains both a carboxylic acid moiety (-COOH) and a secondary aromatic amine (Ar-NH-R). This dual functionality dictates its reactivity profile and, consequently, its disposal requirements:

  • Amine Reactivity & Oxidation Risk: The secondary aromatic amine is electron-rich and highly susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a generic waste carboy can lead to the formation of reactive N-oxides or diazonium intermediates, which are potentially explosive. Strict segregation from oxidizing waste streams is mechanically necessary and non-negotiable[1].

  • Carboxylic Acid & pH Dynamics: While a relatively weak acid, the benzoic acid moiety can undergo exothermic neutralization if inadvertently mixed with strong bases. Furthermore, its solubility is highly pH-dependent. In acidic conditions, it remains a heavily insoluble precipitate, whereas in basic conditions, it forms a soluble carboxylate salt.

Self-Validating Disposal Methodologies

A protocol is only as robust as its validation metrics. To prevent reactive hazards in bulk waste, every disposal step must be treated as a closed-loop system.

Protocol A: Dry Solid Waste Containment

Objective: Securely package dry powder or crystalline waste to prevent aerosolization, respiratory exposure, and environmental contamination. Causality: The compound is a respiratory and ocular irritant. Dry sweeping causes aerosolization; therefore, wet-wiping or HEPA-filtered vacuums must be utilized to mitigate airborne particulates.

  • Collection: Carefully transfer bulk solid waste into a tared, High-Density Polyethylene (HDPE) wide-mouth container. Causality: HDPE is chosen because it is chemically inert to weak organic acids and prevents moisture ingress, which could otherwise lead to slow degradation of the container.

  • Mass Balance Validation: Weigh the waste container before and after addition. Document the mass to ensure compliance with your facility's Maximum Accumulation Limits (e.g., 55 gallons for standard hazardous waste or 1 quart for acutely hazardous materials in a Satellite Accumulation Area)[2].

  • Immediate Labeling: Affix an EPA-compliant "Hazardous Waste" label the moment the first grain of waste enters the container[3]. Mark the hazard characteristics explicitly as "Toxic/Irritant" due to the aniline moiety.

Protocol B: Liquid Waste (Solvent Solutions) Management

Objective: Safely dispose of the compound when dissolved in organic solvents (e.g., DMSO, DMF, Methanol) or aqueous buffers.

  • Pre-Transfer pH Validation (Self-Validating Step): Before transferring any aqueous or mixed-solvent solution into a bulk carboy, test the pH using a calibrated indicator strip.

    • Action: If pH < 6.0 or > 8.0, neutralize dropwise with 1M HCl or 1M NaOH until a neutral pH is achieved.

    • Causality: Neutralization prevents sudden exothermic reactions or gas evolution (e.g., CO₂ release from carbonate mixing) inside a sealed waste container, which could lead to a catastrophic pressure explosion[1].

  • Solvent Segregation: Determine the primary solvent carrier.

    • Halogenated solvents (e.g., Dichloromethane) must be routed to the Halogenated Organic Waste stream.

    • Non-halogenated solvents (e.g., DMSO, Methanol) must be routed to the Non-Halogenated stream.

  • Transfer & Seal: Use a dedicated, grounded funnel to pour the waste. Cap the carboy immediately after use. Leaving funnels in open bottles is a direct violation of EPA and OSHA regulations; containers must remain sealed unless actively receiving waste[4].

Protocol C: Emergency Spill Response & Decontamination

Causality: Water alone is highly ineffective for decontamination due to the compound's low aqueous solubility at a neutral pH.

  • Containment: Isolate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and an N95/P100 respirator if the powder is aerosolized).

  • Collection: Do not dry sweep. Lightly dampen the powder with ethanol or isopropanol to suppress dust, then wipe up with absorbent pads.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The mild base converts the residual benzoic acid into a water-soluble sodium salt, allowing for complete and safe removal from the benchtop.

  • Disposal: Place all contaminated pads, wipes, and PPE into a designated solid hazardous waste bag.

Quantitative Data & Operational Thresholds

To maintain a self-validating safety system, adhere strictly to the quantitative thresholds outlined below.

ParameterOperational ThresholdMechanistic Rationale
Aqueous Waste pH Limit 6.0 – 8.0Prevents exothermic acid-base reactions and gas evolution in sealed carboys.
Max Accumulation Volume 55 Gallons (SAA)Satellite Accumulation Area (SAA) limits mandated by the EPA to minimize localized spill risks[2].
Max Accumulation Time 90 Days (LQG)Central Accumulation Area limits ensure timely incineration and prevent long-term container degradation[2].
Container Headspace 10% MinimumAllows for vapor expansion due to ambient laboratory temperature fluctuations, preventing container rupture[5].

Workflow Visualization

The following diagram maps the logical decision tree for the segregation and disposal of 4-[(phenylamino)methyl]benzoic acid, ensuring no incompatible materials are mixed.

G Gen 4-[(phenylamino)methyl]benzoic acid Waste Generation State Physical State of Waste? Gen->State Solid Dry Solid / Powder State->Solid Powder/Crystals Liquid In Solution (e.g., DMSO, MeOH) State->Liquid Dissolved SolidCont Transfer to HDPE Solid Waste (Double-bagged) Solid->SolidCont LiqCont Verify pH & Compatibility (Avoid Strong Oxidizers) Liquid->LiqCont Label Apply EPA Hazardous Waste Label (Toxic/Irritant) SolidCont->Label OrgWaste Organic Waste Carboy (Secondary Containment) LiqCont->OrgWaste Validated OrgWaste->Label EHS EHS / EPA Compliant Pickup (Incineration) Label->EHS

Workflow for the segregation, containment, and disposal of 4-[(phenylamino)methyl]benzoic acid.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine, Oct 26, 2021.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, May 21, 2025.[Link]

  • National University of Singapore Medicine. "Chemical Waste Disposal Standard Operating Procedure." NUS Medicine Safety & Health, Mar 16, 2016.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(phenylamino)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(phenylamino)methyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。